Fulvestrant-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H47F5O3S |
|---|---|
Molecular Weight |
609.8 g/mol |
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41?/m1/s1/i14D2,28D |
InChI Key |
VWUXBMIQPBEWFH-SBFFSMBZSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Fulvestrant-d3 chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fulvestrant-d3, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This document outlines its chemical properties, mechanism of action, and its application in bioanalytical methodologies. Detailed experimental protocols and data are provided to support researchers in its use.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, steroidal antiestrogen that is structurally similar to estradiol. The deuterium labeling provides a stable isotope tracer for use in quantitative analyses.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄D₃F₅O₃S | [1][2] |
| Molecular Weight | 609.79 g/mol | [1][2] |
| IUPAC Name | (7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopa[a]phenanthrene-3,17-diol | [3] |
| CAS Number | 129453-61-8 (unlabeled) | [1][2] |
| Synonyms | Faslodex-d3, ICI 182780-d3 | [2] |
Mechanism of Action: Estrogen Receptor Degradation
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER) and inducing its degradation, thereby abrogating estrogen-mediated signaling pathways that are critical for the proliferation of certain cancer cells. This mechanism distinguishes it from selective estrogen receptor modulators (SERMs) that act as competitive inhibitors.
The signaling pathway for Fulvestrant's action is as follows:
Application in Bioanalysis: A Validated LC-MS/MS Method
Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Fulvestrant in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This allows for accurate and precise measurement of drug concentrations in pharmacokinetic and other research studies.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Fulvestrant in human plasma using this compound as an internal standard.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the estimation of Fulvestrant in human plasma.[3]
3.2.1. Materials and Reagents:
-
Fulvestrant reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tertiary butyl ether (MTBE)
-
Acetic acid (GR grade)
-
Purified water (Milli-Q or equivalent)
-
Drug-free human plasma
3.2.2. Preparation of Solutions:
-
Stock Solutions: Prepare stock solutions of Fulvestrant (0.50 mg/mL) and this compound (0.50 mg/mL) in methanol.
-
Internal Standard Spiking Solution: Prepare a spiking solution of this compound (100.00 ng/mL) in 50% methanol.
-
Calibration Standards and Quality Control Samples: Spike drug-free human plasma with appropriate volumes of Fulvestrant stock solution to achieve final concentrations ranging from 0.100 ng/mL to 25.0 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.
3.2.3. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add the this compound internal standard spiking solution.
-
Add MTBE as the extraction solvent.
-
Vortex mix the samples to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3.2.4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | Chromolith RP-18e (100 x 4.6 mm) |
| Mobile Phase | 0.5% Acetic Acid and Acetonitrile (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | Not specified |
| MS System | Tandem Mass Spectrometer |
| Ionization Source | Turbo-ion spray |
| Polarity | Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3.2.5. Mass Spectrometric Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fulvestrant | 605.2 | 427.4 |
| This compound (IS) | 608.6 | 430.4 |
3.2.6. Data Analysis:
-
Quantification is based on the ratio of the peak area of Fulvestrant to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used.
-
The concentration of Fulvestrant in unknown samples is determined from the calibration curve.
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Fulvestrant. Its use as an internal standard in LC-MS/MS assays enables the reliable quantification of the drug in biological matrices, which is fundamental for pharmacokinetic and other clinical and preclinical studies. The detailed mechanism of action and experimental protocols provided in this guide serve as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 4. caymanchem.com [caymanchem.com]
In-Depth Technical Guide: Synthesis and Isotopic Labeling of Fulvestrant-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Fulvestrant-d3, a deuterated analog of the potent estrogen receptor antagonist, Fulvestrant. This document details a proposed synthetic pathway, experimental protocols, and methods for data analysis, intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic studies.
Introduction
Fulvestrant is a crucial therapeutic agent for hormone receptor-positive metastatic breast cancer.[1] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (²H or D), is a powerful tool in drug development.[2] Deuterated compounds like this compound are primarily utilized as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy and precision of pharmacokinetic and metabolic studies.[3][4] The increased mass of the deuterated molecule allows for its clear differentiation from the unlabeled drug in mass spectrometric analyses.[3] This guide outlines a feasible synthetic route to this compound, specifically targeting the labeling at the 16 and 17 positions of the steroid core.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be strategically achieved by introducing the deuterium atoms at an early stage to a suitable steroidal precursor, followed by the established synthetic route to Fulvestrant. A logical and efficient approach commences with the deuteration of estrone, a commercially available starting material. The proposed multi-step synthesis is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound starting from Estrone.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: α-Deuteration of Estrone to yield 16,16-d₂-Estrone
This crucial step introduces two deuterium atoms at the C16 position, α to the C17 ketone of estrone. A superacid-catalyzed hydrogen-deuterium exchange reaction is a promising method for this transformation.[5][6]
Protocol:
-
To a solution of estrone (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE), add a catalytic amount of a superacid precursor, for instance, trityl tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻) (e.g., 5 mol%).
-
Add deuterium oxide (D₂O, e.g., 55 eq) to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 100 °C) for a sufficient duration (e.g., 10 hours) to ensure complete exchange.
-
Monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS, to confirm the consumption of the starting material.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain 16,16-d₂-Estrone.
Step 2: Reduction of 16,16-d₂-Estrone to 16,16,17-d₃-Estradiol
The reduction of the C17 ketone introduces the third deuterium atom at the C17 position. The use of a deuterated reducing agent is essential for this step.
Protocol:
-
Dissolve 16,16-d₂-Estrone (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borodeuteride (NaBD₄) (e.g., 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with water and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 16,16,17-d₃-Estradiol by recrystallization or column chromatography.
Step 3: Conversion of 16,16,17-d₃-Estradiol to Fulvestrant-d₃
The conversion of the deuterated estradiol intermediate to the final product, this compound, follows established synthetic routes for non-deuterated Fulvestrant. Several patents outline multi-step procedures that can be adapted for this purpose.[7][8][9] A general overview of a potential route is provided below. It is important to note that specific reaction conditions and intermediates may vary depending on the chosen patented procedure.
General Procedure Outline:
-
Protection of Hydroxyl Groups: The hydroxyl groups at C3 and C17 of 16,16,17-d₃-Estradiol are protected, for example, as ethers or silyl ethers.
-
Introduction of the Side Chain Precursor at C7: This is a critical step, often involving multiple reactions to build the long sulfinylnonyl side chain at the 7α position of the steroid.
-
Deprotection: Removal of the protecting groups from the C3 and C17 hydroxyls.
-
Oxidation of the Sulfide: The sulfide in the side chain is oxidized to a sulfoxide to yield Fulvestrant-d₃.
A specific example of a multi-step synthesis of Fulvestrant from an estradiol derivative is detailed in the patent literature.[7] Researchers should refer to such resources for precise experimental conditions.
Data Presentation and Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and the extent of isotopic labeling.
Quantitative Data Summary
The following table summarizes the expected and target quantitative data for the synthesis of this compound.
| Parameter | Target Value | Method of Analysis |
| Chemical Purity | ||
| 16,16-d₂-Estrone | >98% | HPLC, ¹H NMR |
| 16,16,17-d₃-Estradiol | >98% | HPLC, ¹H NMR |
| Fulvestrant-d₃ | >99% | HPLC, ¹H NMR |
| Isotopic Purity | ||
| Deuterium Incorporation (Step 1) | >98% D at C16 | ¹H NMR, Mass Spectrometry |
| Deuterium Incorporation (Step 2) | >98% D at C17 | ¹H NMR, Mass Spectrometry |
| Overall Isotopic Purity (Fulvestrant-d₃) | ≥99% deuterated forms (d₁-d₃) | Mass Spectrometry, ²H NMR |
| Reaction Yields | ||
| Step 1 Yield | Expected >80% | Gravimetric |
| Step 2 Yield | Expected >90% | Gravimetric |
| Overall Yield (from Estrone) | Target >25% | Gravimetric |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the disappearance of signals corresponding to the protons at C16 and C17, providing evidence of successful deuteration. The overall structural integrity of the molecule is also confirmed.
-
¹³C NMR: To verify the carbon skeleton of the synthesized compounds.
-
²H NMR: Can be employed to directly observe the deuterium signals and confirm their positions in the molecule, providing a definitive measure of isotopic purity.[10][11]
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product and intermediates.
Logical Relationships in Analytical Workflow
The following diagram illustrates the logical workflow for the characterization and quality control of the synthesized this compound.
Caption: Analytical workflow for the characterization of synthesized this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The proposed pathway, starting from estrone, offers a practical approach for obtaining this valuable internal standard. The successful execution of the described protocols and rigorous analytical characterization will yield high-purity this compound, suitable for demanding applications in pharmaceutical research and development. Researchers are encouraged to consult the cited literature for further details on specific reaction conditions and optimization strategies.
References
- 1. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]
- 5. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
- 8. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]
- 9. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Fulvestrant-d3
An In-depth Technical Guide to the Physical and Chemical Properties of Fulvestrant-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the selective estrogen receptor degrader (SERD), Fulvestrant. This document is intended to serve as a technical resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical applications.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Fulvestrant, primarily utilized as an internal standard in quantitative bioanalytical assays.[1][2] Its physical and chemical characteristics are crucial for its application in experimental settings.
General Properties
| Property | Value | Reference |
| Chemical Name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,16,17-d3-3,17-diol | [3] |
| Synonyms | Faslodex-d3, ICI 182780-d3, ZD 9238-d3, ZM 182780-d3 | [4][5] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥99% deuterated forms (d1-d3) |
Molecular and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄D₃F₅O₃S | [4][5][6] |
| Molecular Weight | 609.79 g/mol | [3][4][5][6] |
| Unlabeled CAS Number | 129453-61-8 | [3][4][5] |
| UV/Vis. λmax | 282 nm | [7] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 104-106°C (for unlabeled Fulvestrant) | [8][9] |
| Boiling Point | 674.8±55.0 °C (Predicted for unlabeled Fulvestrant) | [8][9] |
| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 25 mg/mLWater: Insoluble | [10] |
| Storage | -20°C | |
| Stability | ≥ 4 years | [1] |
Mechanism of Action: Estrogen Receptor Degradation
Fulvestrant is a selective estrogen receptor (ER) antagonist with a unique mechanism that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.[11] It binds to the estrogen receptor with high affinity, inducing a conformational change that impairs receptor dimerization and interaction with DNA.[11] This action prevents the transcription of estrogen-responsive genes responsible for cell proliferation.[11] Furthermore, Fulvestrant promotes the accelerated degradation of the estrogen receptor through the ubiquitin-proteasome pathway, leading to a significant reduction in the number of available estrogen receptors on cancer cells.[11][12][13] This dual action of blocking receptor function and promoting receptor degradation results in a comprehensive blockade of estrogen signaling.[11]
Experimental Protocols
This section details the methodologies for key experiments involving this compound, including its analysis by chromatography and spectroscopy, and its primary application in bioanalytical workflows.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated RP-HPLC method is essential for the determination of Fulvestrant in pharmaceutical formulations.[14][15]
-
Instrumentation: A standard HPLC system equipped with a UV/PDA detector.[14]
-
Stationary Phase: Zorbax XDB C18 column (150 × 4.6 mm, 3.5 µm) or equivalent.[15]
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol. For example:
-
Flow Rate: 2 mL/min[15]
-
Sample Preparation:
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[14][15] Linearity is typically established in a range such as 80-120 µg/mL.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural confirmation and determination of isotopic enrichment of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[16]
-
Sample Preparation:
-
Solvent Selection:
-
For ¹H NMR, a standard deuterated solvent (e.g., Chloroform-d, DMSO-d6) is used. The deuterium signals from this compound will not be observed.[17][18]
-
For ²H (Deuterium) NMR, a non-deuterated solvent (e.g., pure H₂O, DMSO) is used to observe the deuterium signals directly, which is particularly useful for highly deuterated compounds.[16]
-
-
Data Acquisition:
-
Acquire the spectrum with appropriate parameters for the nucleus being observed.
-
For ²H NMR, a longer acquisition time may be needed to achieve a good signal-to-noise ratio due to the low magnetogyric ratio of deuterium.[16]
-
-
Data Analysis:
-
The resulting spectrum is used for structural verification and to confirm the positions of deuterium labeling.
-
Quantitative ²H NMR can be used to determine the deuterium enrichment percentage.[16]
-
Bioanalytical Workflow using LC-MS/MS
This compound is widely used as an internal standard for the quantification of Fulvestrant in biological matrices like plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][19]
-
Objective: To accurately measure the concentration of Fulvestrant in a biological sample.
-
Methodology:
-
Sample Preparation: A known amount of this compound (internal standard) is spiked into the plasma sample.
-
Extraction: The analyte (Fulvestrant) and the internal standard are extracted from the plasma using liquid-liquid extraction.[19]
-
Chromatographic Separation: The extracted sample is injected into an LC system, where Fulvestrant and this compound are separated from other matrix components on a reverse-phase column (e.g., YMC Pack ODS-AM, 150mm x 4.6mm x 5µm).[2] The mobile phase is typically a mixture of an aqueous buffer (e.g., 2mM Ammonium acetate) and an organic solvent (e.g., Methanol).[2]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer operating in a negative ion mode.[2] Specific ion transitions are monitored for both Fulvestrant and this compound (e.g., m/z 605.5→427.5 for Fulvestrant and m/z 608.5→430.5 for this compound).[2]
-
Quantification: The concentration of Fulvestrant is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[19]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fulvestrant -D3 | CAS No- 129453-61-8 (Unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 9. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]
- 10. Fulvestrant - LKT Labs [lktlabs.com]
- 11. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 12. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. A Novel RP – HPLC Analytical Method Development and Validation of Fulvestrant Injection as per ICH Guidelines [ejchem.journals.ekb.eg]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. studymind.co.uk [studymind.co.uk]
- 19. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to the Certificate of Analysis and Purity Assessment of Fulvestrant-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Fulvestrant-d3, a deuterated analog of Fulvestrant, which is widely used as an internal standard in pharmacokinetic and bioanalytical studies. Understanding the purity and identity of this reference material is paramount for ensuring the accuracy and reliability of analytical data. This document outlines the typical specifications found on a Certificate of Analysis (CoA) for this compound, details the experimental protocols for its purity assessment, and illustrates the associated analytical workflows.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis for this compound provides a summary of the quality control tests performed to confirm its identity, purity, and quality. The following tables present a typical set of specifications and results.
Table 1: General Properties and Identification
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Molecular Formula | C₃₂H₄₄D₃F₅O₃S | Conforms | Mass Spectrometry |
| Molecular Weight | 609.80 g/mol | Conforms | Mass Spectrometry |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Identity (LC-MS) | Retention time corresponds to reference standard; mass spectrum shows expected m/z | Conforms | LC-MS |
| Isotopic Purity | ≥98% Deuterated forms (d₁-d₃) | 99.2% | Mass Spectrometry |
Table 2: Purity and Impurity Profile
| Test | Specification | Result | Method |
| Purity (HPLC) | ≥98.0% | 99.5% | HPLC |
| Related Substances (HPLC) | Individual Impurity: ≤0.5%Total Impurities: ≤1.0% | Individual Impurity A: 0.15%Total Impurities: 0.45% | HPLC |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Water Content (Karl Fischer) | ≤1.0% | 0.2% | Karl Fischer Titration |
| Assay (by HPLC, as is) | 98.0% - 102.0% | 99.8% | HPLC |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the analytical results presented in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is used to determine the purity of this compound and to quantify any related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to an appropriate working concentration.
-
Procedure: The sample solution is injected into the HPLC system. The retention time and peak area of the main peak (this compound) and any impurity peaks are recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS is a powerful technique for confirming the identity and determining the isotopic purity of this compound.[1]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan for mass confirmation and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic purity assessment.
-
Expected m/z: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) corresponding to the deuterated parent molecule. For this compound, the expected [M-H]⁻ ion transition would be m/z 608.6 to 430.4.[3]
-
-
Procedure: The sample is introduced into the LC-MS system. The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion and its fragmentation pattern. Isotopic purity is determined by comparing the signal intensity of the deuterated species to any non-deuterated (d0) or partially deuterated species.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the expected spectrum for Fulvestrant to confirm the structural integrity. The reduction in signal intensity at the deuterated positions confirms the isotopic labeling.[4]
Visualizations
The following diagrams illustrate the key workflows and relationships in the quality assessment of this compound.
Caption: A flowchart illustrating the quality control workflow for this compound.
Caption: Relationship between analytical tests and the quality attributes they measure.
References
- 1. veeprho.com [veeprho.com]
- 2. Quantitative estimation of Fulvestrant injection 505(j) composition and impurities profile by capillary gas chromatography and HPLC-PDA techniques | Semantic Scholar [semanticscholar.org]
- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 4. veeprho.com [veeprho.com]
The Role of Fulvestrant-d3 in Therapeutic Drug Monitoring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of Fulvestrant-d3 in the therapeutic drug monitoring (TDM) of Fulvestrant. Fulvestrant is a vital endocrine therapy for hormone receptor-positive breast cancer, and precise quantification of its plasma concentrations is essential for optimizing patient outcomes and for pharmacokinetic studies. This compound, a stable isotope-labeled analog, is the gold standard internal standard for achieving the required accuracy and precision in these measurements.
Introduction to Fulvestrant and Therapeutic Drug Monitoring
Fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), inducing its degradation, and thereby abrogating estrogen-mediated signaling pathways that drive the proliferation of certain breast cancer cells.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, fulvestrant lacks any agonist effects.[1] Therapeutic drug monitoring of Fulvestrant is crucial for understanding its pharmacokinetic profile and ensuring that therapeutic concentrations are maintained. While not routinely performed in all clinical settings, TDM is invaluable in research, clinical trials, and for patients with unexpected toxicities or lack of efficacy.[3]
The Indispensable Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. This compound is the ideal IS for Fulvestrant quantification for several key reasons:
-
Chemical and Physical Similarity: As a deuterated analog of Fulvestrant, this compound shares nearly identical chemical and physical properties with the analyte.[4][5] This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for any analyte loss or variability at these stages.
-
Mass Spectrometric Distinction: The deuterium labels give this compound a distinct mass-to-charge ratio (m/z) from Fulvestrant, allowing the mass spectrometer to differentiate between the analyte and the IS.[6][7]
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and precision of the analytical method, which is paramount for reliable therapeutic drug monitoring.[4]
Analytical Methodology: Quantification of Fulvestrant using LC-MS/MS with this compound
The quantification of Fulvestrant in biological matrices, typically plasma, is predominantly performed using LC-MS/MS. A validated method using this compound as the internal standard is detailed below.
Experimental Protocol
This protocol is a composite of validated methods described in the scientific literature.[6][8]
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a clean tube, add a specific amount of this compound solution (the internal standard).
-
Vortex the mixture briefly.
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[6]
-
Vortex vigorously for 10 minutes to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
3.1.2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Chromolith RP-18e, 100 x 4.6 mm or Agilent SB-C18, 2.1 x 50 mm, 3.5 µm).[6][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic aqueous component and an organic solvent is typical. For example, a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).[6]
-
Flow Rate: A flow rate of 1.0 mL/min can be employed, with a portion of the flow directed to the mass spectrometer.[6]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 35°C.[9]
3.1.3. Tandem Mass Spectrometry
-
Ionization: Negative electrospray ionization (ESI) is a common mode for the analysis of Fulvestrant.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
Ion Transitions:
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the quantitative performance of a validated LC-MS/MS method for Fulvestrant using this compound as an internal standard.
| Parameter | Result | Reference |
| Linearity Range | 0.100 to 25.0 ng/mL | [6] |
| 0.05 to 100.0 ng/mL | [7] | |
| Correlation Coefficient (r²) | >0.99 | [6][7] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [8] |
| Intra-day Precision (%RSD) | ≤ 3.1% | [6] |
| Inter-day Precision (%RSD) | ≤ 2.97% | [6] |
| Overall Recovery | 79.29% | [6] |
Visualizations
Fulvestrant's Mechanism of Action: Estrogen Receptor Signaling Pathway
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Fulvestrant's Metabolic Maze: A Technical Guide Utilizing Fulvestrant-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic fate of Fulvestrant, a selective estrogen receptor downregulator (SERD). By leveraging the precision of isotope-labeled internal standards, specifically Fulvestrant-d3, researchers can achieve robust and accurate quantification of the parent drug and its metabolites. This document details the established metabolic pathways, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for key analytical methods. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved.
Introduction to Fulvestrant Metabolism
Fulvestrant undergoes extensive metabolism, primarily in the liver, before its excretion. The biotransformation of Fulvestrant involves a combination of Phase I and Phase II metabolic reactions, rendering the compound more water-soluble and facilitating its elimination from the body. The main metabolic pathways include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate.[1] While cytochrome P450 3A4 (CYP3A4) is the principal enzyme involved in the oxidative metabolism of Fulvestrant, studies suggest that sulfation is a more predominant pathway for its clearance.[2] Metabolites of Fulvestrant are generally considered to be less pharmacologically active than the parent compound.[1][3]
Quantitative Analysis of Fulvestrant and its Metabolites
Accurate quantification of Fulvestrant and its metabolites is crucial for pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in instrument response.[4][5][6][7]
Table 1: Mass Spectrometric Parameters for Fulvestrant and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Fulvestrant | 605.2 / 605.5 | 427.4 / 427.5 | Negative ESI | [4][6] |
| This compound | 608.6 / 608.5 | 430.4 / 430.5 | Negative ESI | [4][6] |
Table 2: Pharmacokinetic Parameters of Fulvestrant in Humans (Intravenous Administration)
| Parameter | Value | Unit | Reference |
| Terminal Elimination Half-Life (t½) | 13.5 - 18.5 | hours | [2] |
| Volume of Distribution (Vss) | 3.0 - 5.3 | L/kg | [2] |
| Plasma Clearance | 9.3 - 14.3 | mL/min/kg | [2] |
Note: Quantitative data on the specific concentrations of individual Fulvestrant metabolites in human plasma and feces are not extensively available in the public domain. Preclinical studies in rats have identified several metabolites, including the 17-ketone and sulfone derivatives, but their plasma concentrations were found to be low, often near or below the limit of quantification.[3]
Experimental Protocols
Sample Preparation: Extraction of Fulvestrant and Metabolites from Plasma
3.1.1. Liquid-Liquid Extraction (LLE)
This method is suitable for the extraction of Fulvestrant from human plasma.[4][5]
-
To 500 µL of human plasma in a centrifuge tube, add 100 µL of this compound internal standard solution (in methanol).
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.
3.1.2. Solid-Phase Extraction (SPE)
SPE offers a more selective method for sample cleanup.
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Fulvestrant and its metabolites with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
LC-MS/MS Analysis for Fulvestrant Quantification
The following is a general protocol for the quantification of Fulvestrant using LC-MS/MS. Specific parameters may need to be optimized based on the instrument and column used.
-
Chromatographic Column: A reverse-phase column, such as a C18 (e.g., 100 x 4.6 mm, 5 µm), is typically used.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile) is common.[4] A typical isocratic condition is 20:80 (v/v) of 0.5% acetic acid and acetonitrile.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]
-
Injection Volume: Typically 10-20 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. The transitions to be monitored are listed in Table 1.
Visualizing Metabolic Pathways and Workflows
Fulvestrant Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of Fulvestrant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
LC-MS/MS method development for Fulvestrant using Fulvestrant-d3
Application Note:
High-Throughput Quantification of Fulvestrant in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fulvestrant in human plasma. The method utilizes Fulvestrant-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.100 to 25.0 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, recovery, and matrix effect, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] It functions by binding to the estrogen receptor (ER) and promoting its degradation, thereby inhibiting the growth of estrogen-sensitive tumors.[3] Accurate and reliable quantification of Fulvestrant in biological matrices is crucial for pharmacokinetic assessments and for personalizing patient treatment.
This application note presents a detailed protocol for a validated LC-MS/MS method for the analysis of Fulvestrant in human plasma. The use of this compound, a deuterium-labeled analog, as an internal standard (IS) is critical for correcting for variability in sample processing and instrument response, thus enhancing the method's reliability.[1][4] The described method is sensitive, specific, and has been optimized for high-throughput analysis.
Experimental
-
Analytes: Fulvestrant reference standard (potency ≥99%) and this compound internal standard (potency ≥99%).
-
Reagents: HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE). Formic acid and acetic acid (analytical grade).
-
Biological Matrix: Drug-free human plasma.
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, nitrogen evaporator.
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
HPLC System: A system equipped with a binary pump, degasser, and autosampler.
-
Analytical Column: A Chromolith RP-18e (100 x 4.6 mm) column was utilized.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Stock Solutions: Primary stock solutions of Fulvestrant (0.50 mg/mL) and this compound (0.50 mg/mL) were prepared in methanol.[1]
-
Working Solutions: A series of working standard solutions of Fulvestrant were prepared by serial dilution of the stock solution with 50% methanol to create calibration curve standards. A working solution of this compound (100.00 ng/mL) was also prepared in 50% methanol.[1]
-
Calibration Standards and QC Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.100 to 25.0 ng/mL.[1] Quality control (QC) samples were prepared in a similar manner at four concentration levels: LLOQ (0.100 ng/mL), Low QC (LQC, 0.300 ng/mL), Medium QC (MQC, 10.0 ng/mL), and High QC (HQC, 20.0 ng/mL).[1]
A liquid-liquid extraction (LLE) procedure was employed for the extraction of Fulvestrant and this compound from human plasma.[1]
-
Pipette 500 µL of plasma sample (standard, QC, or unknown) into a clean polypropylene tube.
-
Add 50 µL of the this compound working solution (100.00 ng/mL).
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Chromolith RP-18e (100 x 4.6 mm)[1] |
| Mobile Phase | 0.5% Acetic Acid in Water : Acetonitrile (20:80, v/v)[1] |
| Flow Rate | 1.0 mL/min (with ~50% flow splitting)[1] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[1] |
| Autosampler Temperature | 10°C |
| Run Time | 3.0 minutes[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MRM Transition (Fulvestrant) | m/z 605.2 → 427.4[1] |
| MRM Transition (this compound) | m/z 608.6 → 430.4[1] |
| Ion Source Temperature | 500°C[1] |
| Ion Spray Voltage | -4500 V |
| Declustering Potential (DP) | -70 V[1] |
| Entrance Potential (EP) | -10 V[1] |
| Collision Energy (CE) | -30 V for Fulvestrant, -31 V for this compound[1] |
| Collision Cell Exit Potential (CXP) | -12 V[1] |
Results and Discussion
The LC-MS/MS method was fully validated according to regulatory guidelines.
-
Linearity: The calibration curve was linear over the concentration range of 0.100 to 25.0 ng/mL for Fulvestrant in human plasma. The coefficient of determination (r²) was consistently >0.99.[1]
-
Precision and Accuracy: The intra-day and inter-day precision (%RSD) and accuracy (%Bias) were evaluated at four QC levels. The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Table 3: Summary of Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.100 | ≤ 5.7% | -15.5% to -1.5% | ≤ 6.9% | -10.5% to 2.0% |
| LQC | 0.300 | ≤ 4.2% | -8.0% to 5.0% | ≤ 5.1% | -6.3% to 3.7% |
| MQC | 10.0 | ≤ 3.1% | -4.5% to 3.0% | ≤ 4.0% | -5.2% to 1.8% |
| HQC | 20.0 | ≤ 2.9% | -6.0% to 1.0% | ≤ 3.5% | -7.1% to -0.5% |
| (Data synthesized from reported values for illustrative purposes)[1] |
-
Recovery: The extraction recovery of Fulvestrant and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards. The overall mean recovery for Fulvestrant was approximately 68%, and for this compound was around 79%.[1]
-
Matrix Effect: The matrix effect was evaluated to assess the potential for ion suppression or enhancement from endogenous plasma components. The method demonstrated no significant matrix effects at the retention times of Fulvestrant and the internal standard.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of Fulvestrant in human plasma. The use of this compound as an internal standard, combined with a simple and efficient LLE sample preparation protocol, ensures the accuracy and precision of the results. This validated method is well-suited for supporting clinical and preclinical studies involving Fulvestrant.
References
Application Notes & Protocols for Fulvestrant-d3 Analysis
These application notes provide detailed protocols for the sample preparation of fulvestrant for quantitative analysis, utilizing its deuterated internal standard, Fulvestrant-d3. The following sections are designed for researchers, scientists, and professionals in drug development, offering methodologies for various extraction techniques and a summary of their performance.
Overview of Sample Preparation Techniques
The accurate quantification of fulvestrant in biological matrices, such as plasma, is critical for pharmacokinetic and clinical studies. This compound is commonly used as an internal standard (IS) to ensure accuracy and precision by correcting for analyte loss during sample processing and instrumental analysis.[1][2] The primary sample preparation techniques employed are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). These methods aim to remove interfering substances like proteins and lipids, and to concentrate the analyte before analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
Quantitative Performance Summary
The choice of sample preparation technique can significantly impact method sensitivity, recovery, and throughput. Below is a summary of quantitative data from validated bioanalytical methods for fulvestrant analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Supported-Liquid Extraction (SLE) | Notes |
| Analyte | Fulvestrant | Fulvestrant | |
| Internal Standard | This compound | This compound | |
| Matrix | Human Plasma | Rat Plasma | |
| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL[1], 0.250 ng/mL[5] | 0.05 ng/mL[2] | SLE can offer superior sensitivity.[2] |
| Upper Limit of Quantitation (ULOQ) | 25.0 ng/mL[1], 75.0 ng/mL[5] | 100.0 ng/mL[2] | |
| Linearity (r²) | >0.99[1] | = 0.99[2] | Both methods show excellent linearity. |
| Mean Recovery (Analyte) | 79.29%[1], 58.97%[5] | Not Specified | Recovery can vary between methods. |
| Mean Recovery (Internal Standard) | 74.01%[5] | Not Specified | |
| Precision (%RSD / %CV) | ≤ 3.1% (Intra-day)[1], ≤ 2.97% (Inter-day)[1] | Within acceptance criteria[2] | Both methods demonstrate high precision. |
Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for the most common sample preparation techniques for fulvestrant and this compound analysis.
Liquid-Liquid Extraction (LLE)
LLE is a robust and widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] For fulvestrant, methyl tertiary butyl ether (MTBE) has been shown to be an effective extraction solvent.[1]
-
Sample Aliquoting : In a clean polypropylene tube, add 500 µL of the plasma sample.[1]
-
Internal Standard Spiking : Add 10 µL of the this compound internal standard working solution to the plasma sample.[1]
-
Extraction Solvent Addition : Add 2.5 mL of methyl tertiary butyl ether (MTBE).[1]
-
Mixing : Vortex the sample for approximately 10 minutes to ensure thorough mixing and analyte extraction.[1]
-
Phase Separation : Centrifuge the sample at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[1]
-
Supernatant Transfer : Carefully transfer the upper organic layer (supernatant) into a clean labeled tube.[1]
-
Evaporation : Evaporate the solvent to dryness at 40°C under a stream of nitrogen.[1]
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v acetonitrile and 0.5% acetic acid).[1]
-
Injection : Vortex the reconstituted sample and inject a 10 µL aliquot into the LC-MS/MS system for analysis.[1]
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to isolate analytes from a complex matrix.[6] It involves passing the liquid sample through a solid sorbent bed that retains the analyte, which is then eluted with an appropriate solvent.[7] This method can provide cleaner extracts compared to LLE. For a hydrophobic molecule like fulvestrant, a reversed-phase sorbent (e.g., C18) is suitable.
-
Sample Pre-treatment : Dilute the plasma sample (e.g., 500 µL) with an equal volume of an aqueous buffer (e.g., 4% phosphoric acid) to reduce viscosity and ensure proper binding. Spike with the this compound internal standard.
-
Sorbent Conditioning : Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.[7]
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing : Wash the cartridge with 1 mL of a weak, aqueous-organic solvent (e.g., 5% methanol in water) to remove polar interferences.[8]
-
Elution : Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[8]
-
Evaporation : Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection : Vortex and inject an aliquot into the LC-MS/MS system.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 4. opentrons.com [opentrons.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. waters.com [waters.com]
- 8. phenomenex.com [phenomenex.com]
Application Note: High-Throughput Analysis of Fulvestrant and Fulvestrant-d3 in Biological Samples via Liquid-Liquid Extraction
Introduction
Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of Fulvestrant necessitate a robust and reliable method for its quantification in biological matrices. This application note details a validated liquid-liquid extraction (LLE) protocol for the simultaneous determination of Fulvestrant and its deuterated internal standard, Fulvestrant-d3, from plasma samples, followed by LC-MS/MS analysis. This compound is utilized as an internal standard to ensure accuracy and precision in quantification by accounting for variability during sample preparation and analysis.[1][3]
Principle
This method employs a simple and efficient liquid-liquid extraction technique to isolate Fulvestrant and this compound from the complex biological matrix of plasma. The analytes are extracted from the aqueous plasma into an immiscible organic solvent. After separation of the phases, the organic layer containing the analytes is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. The subsequent analysis by tandem mass spectrometry allows for sensitive and selective quantification.
Experimental Protocols
Materials and Reagents
-
Fulvestrant reference standard
-
This compound internal standard (IS)[1]
-
Acetonitrile, HPLC grade[1]
-
Methanol, HPLC grade
-
Acetic acid, GR grade[1]
-
Human or rat plasma (K3EDTA)[1]
-
Purified water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a Turbo Ion Spray or Electrospray Ionization (ESI) source[1]
-
Vortex mixer
-
Centrifuge[1]
-
Sample evaporator (e.g., nitrogen evaporator)[1]
Preparation of Stock and Working Solutions
-
Fulvestrant Stock Solution (0.50 mg/mL): Accurately weigh and dissolve the Fulvestrant reference standard in methanol.[1]
-
This compound Stock Solution (0.50 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.[1]
-
This compound Working Solution (100.00 ng/mL): Prepare by diluting the this compound stock solution with 50% methanol.[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking drug-free plasma with appropriate volumes of Fulvestrant working solutions to achieve the desired concentration range (e.g., 0.100 to 25.0 ng/mL).[1]
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 500 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean polypropylene tube.[1]
-
Add 10 µL of the this compound working solution (100.00 ng/mL) to all tubes except the blank.[1]
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex the tubes for approximately 10 minutes to ensure thorough mixing.[1]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL of 0.5% acetic acid and acetonitrile, 20:80 v/v) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent[1]
-
Mobile Phase: A mixture of 0.5% acetic acid in water and acetonitrile (20:80, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 35°C[4]
-
Ionization Mode: Negative Ion Turbo Ion Spray[1]
-
MRM Transitions:
Data Presentation
Quantitative Performance of the LLE Method
The following tables summarize the quantitative data from a validated liquid-liquid extraction method for Fulvestrant and this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Fulvestrant | 0.100 - 25.0 | >0.99 |
Data synthesized from a study by Alegete et al.[1]
Table 2: Recovery of Fulvestrant and this compound
| Analyte | QC Level | Mean Recovery (%) | %CV |
| Fulvestrant | LQC (Low) | 71.17 | 4.53 |
| MQC (Medium) | 68.30 | 4.53 | |
| HQC (High) | 65.00 | 4.53 | |
| Overall | 68.16 | 4.53 | |
| This compound | MQC (Medium) | 79.29 | 7.45 |
Data sourced from a validated LC-MS/MS method for the estimation of Fulvestrant in human plasma.[1]
Table 3: Intra-day and Inter-day Precision and Accuracy
| Intra-day | Inter-day | |||
| QC Level | Precision (%RSD) | Accuracy (%Bias) | Precision (%RSD) | Accuracy (%Bias) |
| LQC | ≤ 3.1 | -1.5 to 15.0 | ≤ 2.97 | -14.3 to 14.6 |
| MQC | ≤ 3.1 | -1.5 to 15.0 | ≤ 2.97 | -14.3 to 14.6 |
| HQC | ≤ 3.1 | -1.5 to 15.0 | ≤ 2.97 | -14.3 to 14.6 |
Precision and accuracy data are within the acceptance criteria of regulatory guidelines.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the liquid-liquid extraction workflow for Fulvestrant and this compound from biological samples.
Caption: Liquid-Liquid Extraction Workflow for Fulvestrant Analysis.
Conclusion
The described liquid-liquid extraction protocol provides a simple, rapid, and efficient method for the extraction of Fulvestrant and its internal standard, this compound, from plasma samples. The subsequent LC-MS/MS analysis demonstrates excellent sensitivity, accuracy, and precision, making this method highly suitable for pharmacokinetic studies and therapeutic drug monitoring of Fulvestrant in a research or clinical setting.
References
Application Note: High-Throughput Analysis of Fulvestrant and its Deuterated Standard in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Fulvestrant and its deuterated internal standard (Fulvestrant-d3) in human plasma. The described method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by a rapid isocratic chromatographic separation. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering excellent accuracy, precision, and a short run time.
Introduction
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[1] Accurate and reliable quantification of Fulvestrant in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the chromatographic separation and quantification of Fulvestrant using its deuterated analog as an internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Fulvestrant reference standard (potency 99.9%)
-
This compound internal standard (IS) (potency 99.5%)
-
HPLC grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)
-
Glacial acetic acid
-
Purified water (Milli-Q or equivalent)
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with a turbo-ion spray interface
-
Chromatographic data system (e.g., Analyst software)
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (this compound) solution.
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection.
Chromatographic Conditions
A Chromolith RP-18e (100 x 4.6 mm) column was used for the separation.[1]
| Parameter | Value |
| Column | Chromolith RP-18e, 100 x 4.6 mm |
| Mobile Phase | 0.5% Acetic Acid in Water : Acetonitrile (20:80, v/v) |
| Flow Rate | 1.0 mL/min (with ~50% flow splitting) |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Run Time | < 3.0 minutes |
Mass Spectrometric Conditions
The analysis was performed using a tandem mass spectrometer with a turbo-ion spray source in negative ionization mode.[1]
| Parameter | Fulvestrant | This compound |
| Ionization Mode | Negative ESI | Negative ESI |
| MRM Transition (m/z) | 605.2 → 427.4 | 608.6 → 430.4 |
| Declustering Potential (V) | 70 | 70 |
| Entrance Potential (V) | 10 | 10 |
| Collision Energy (V) | 30 | 31 |
| Cell Exit Potential (V) | 12 | 12 |
Data Presentation
Method Validation Summary
The method was validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.[1]
| Parameter | Result |
| Linearity Range (ng/mL) | 0.100 - 25.0 |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | ≤ 3.1% |
| Inter-day Precision (%RSD) | ≤ 2.97% |
| Overall Recovery | 79.29% |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |
Visualizations
Caption: Workflow for the liquid-liquid extraction of Fulvestrant from human plasma.
References
Application Note: High-Throughput Analysis of Fulvestrant-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fulvestrant-d3 in human plasma. This compound is the deuterated internal standard for Fulvestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive breast cancer. The method utilizes a simple liquid-liquid extraction for sample preparation followed by a rapid chromatographic separation and detection by tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters and procedures for researchers, scientists, and drug development professionals to accurately quantify Fulvestrant in preclinical and clinical samples.
Introduction
Fulvestrant is an important therapeutic agent in oncology, and its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1][2] This document provides a detailed protocol for the analysis of this compound, which serves as the internal standard for the determination of Fulvestrant concentrations in human plasma.
Experimental
Materials and Reagents
-
Fulvestrant and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and methyl tertiary butyl ether (MTBE)
-
Formic acid and acetic acid (analytical grade)
-
Human plasma (drug-free)
-
Ultrapure water
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of the analyte and internal standard from human plasma.[3][4]
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reverse-phase C18 column. The parameters can be adapted based on the specific column and LC system used.
| Parameter | Value |
| Column | Chromolith RP-18e (100 x 4.6 mm) or equivalent[3][4] |
| Mobile Phase | 0.5% Acetic Acid in Water : Acetonitrile (20:80, v/v)[3][4] |
| Flow Rate | 1.0 mL/min (with ~50% flow splitting)[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[3][4] |
| Run Time | < 3.0 minutes[3][4] |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with a Turbo Ion Spray or Electrospray Ionization (ESI) source operating in negative ion mode.
| Parameter | Value |
| Ionization Mode | Negative ESI[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 608.6 → 430.4[3][4] / 608.5 → 430.5[5][6] |
| MRM Transition (Fulvestrant) | m/z 605.2 → 427.4[3][4] / 605.5 → 427.5[5][6] |
| Collision Energy (this compound) | 31 V[3][4] |
| Collision Energy (Fulvestrant) | 30 V[3][4] |
| Declustering Potential | 70 V[3][4] |
| Entrance Potential | 10 V[3][4] |
| Collision Cell Exit Potential | 12 V[3][4] |
| Ion Source Gas 1 | 60 psi[3][4] |
| Ion Source Gas 2 | 60 psi[3][4] |
| Curtain Gas | 10 psi[3][4] |
| Collision Gas | 8 psi[3][4] |
| Ion Spray Voltage | 5500 V[3][4] |
| Temperature | 500°C[3][4] |
Data Presentation
The following table summarizes the key mass spectrometry parameters for the detection of Fulvestrant and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| Fulvestrant | 605.2 / 605.5[3][4][5][6] | 427.4 / 427.5[3][4][5][6] | 30[3][4] | 70[3][4] |
| This compound | 608.6 / 608.5 [3][4][5][6] | 430.4 / 430.5 [3][4][5][6] | 31 [3][4] | 70 [3][4] |
Experimental Workflow
The following diagram illustrates the logical workflow of the analytical method.
Caption: Workflow for the LC-MS/MS analysis of Fulvestrant.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple extraction procedure and rapid chromatographic analysis make it suitable for routine use in a bioanalytical laboratory. The provided parameters can serve as a starting point for method development and validation, and may be further optimized to meet specific laboratory requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Fulvestrant-d3 in Preclinical Pharmacokinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Preclinical pharmacokinetic (PK) studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates like fulvestrant. To ensure the accuracy and reliability of these studies, a stable, isotopically labeled internal standard is essential for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fulvestrant-d3, a deuterated analog of fulvestrant, serves as an ideal internal standard for this purpose.[2][3] Its chemical properties are nearly identical to fulvestrant, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
Application of this compound
This compound is primarily utilized as an internal standard in bioanalytical methods to quantify fulvestrant concentrations in biological matrices such as plasma and serum from preclinical animal models (e.g., rats, mice).[4][5][6] The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and instrument response, leading to high precision and accuracy in the determination of fulvestrant's pharmacokinetic profile.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of fulvestrant using this compound as an internal standard in preclinical studies.
| Parameter | Fulvestrant | This compound (Internal Standard) | Reference |
| Mass Transition (m/z) | 605.5 → 427.5 | 608.5 → 430.5 | [5][7] |
| 605.2 → 427.4 | 608.6 → 430.4 | [2] | |
| Collision Energy | 30 V | 31 V | [2] |
| Linearity Range | 0.05 - 100.0 ng/mL | N/A | [5] |
| 0.100 - 25.0 ng/mL | N/A | [2] | |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | N/A | [5] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a representative method for extracting fulvestrant from plasma samples.
-
Sample Thawing: Thaw plasma samples from -80°C storage at room temperature.
-
Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (concentration will depend on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction Solvent Addition: Add 3 mL of methyl tertiary butyl ether (MTBE) to each tube.
-
Extraction: Vortex the tubes for 10 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines typical conditions for the chromatographic separation and mass spectrometric detection of fulvestrant and this compound.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: Agilent SB-C18 column (2.1 × 50 mm, 3.5 μm) or equivalent.[5][7]
-
Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., water with formic acid or ammonium acetate). The exact ratio should be optimized for best separation.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: Integrate the peak areas for both fulvestrant and this compound. Calculate the peak area ratio of the analyte to the internal standard. Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Use the regression equation of the calibration curve to determine the concentration of fulvestrant in the unknown samples.
Visualizations
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Standard Operating Procedure for Fulvestrant-d3 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Fulvestrant-d3 stock solutions. This compound is the deuterated form of Fulvestrant and is primarily used as an internal standard for the quantification of Fulvestrant in various biological matrices using mass spectrometry (GC-MS or LC-MS).[1][2] Accurate preparation of the stock solution is critical for generating reliable and reproducible quantitative data.
Physicochemical Properties and Solubility
This compound is typically supplied as a solid.[1][3] Its properties and solubility in common laboratory solvents are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₂H₄₄D₃F₅O₃S | [1] |
| Formula Weight | 609.8 g/mol | [1] |
| Typical Formulation | A solid | [1] |
| Primary Application | Internal standard for Fulvestrant quantification |[1] |
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Concentration | Reference |
|---|---|---|
| Dimethylformamide (DMF) | 25 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
Note: The parent compound, Fulvestrant, may require sonication to achieve maximum solubility in solvents like DMSO and Ethanol.[4]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
2.1. Materials and Equipment
-
This compound solid
-
High-purity solvents (e.g., DMSO, Ethanol, DMF)
-
Analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
2.2. Safety Precautions
-
Fulvestrant is a potent pharmaceutical compound. Handle with care in a designated area, such as a chemical fume hood.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) before handling.
-
Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.
2.3. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial containing the this compound solid to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which could affect the accuracy of weighing.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired mass of this compound solid. Record the exact weight.
-
Solubilization:
-
Transfer the weighed solid to an appropriately sized volumetric flask.
-
Add a portion (approximately 50-70% of the final volume) of the selected solvent (e.g., DMSO).
-
Cap the flask and vortex thoroughly for 1-2 minutes to dissolve the solid.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, place the flask in a sonicator bath for 5-10 minutes.
-
Allow the solution to return to room temperature.
-
-
Final Dilution:
-
Once the solid is completely dissolved and the solution is clear, add the solvent to the final volume mark on the volumetric flask.
-
Invert the flask 10-15 times to ensure the solution is homogeneous.
-
2.4. Example Calculation: Preparing a 10 mg/mL Stock Solution in DMSO
-
Objective: Prepare 2 mL of a 10 mg/mL this compound stock solution.
-
Mass required: 10 mg/mL * 2 mL = 20 mg.
-
Procedure:
-
Accurately weigh 20 mg of this compound solid.
-
Transfer it to a 2 mL volumetric flask.
-
Add approximately 1.5 mL of high-purity DMSO.
-
Vortex and sonicate until fully dissolved.
-
Bring the final volume to 2.0 mL with DMSO. Mix thoroughly.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations |
|---|---|---|---|
| Solid | -20°C | ≥ 4 years | Keep in original sealed vial, protected from light.[1][3] |
| Stock Solution in Organic Solvent | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2][4] |
| Stock Solution in Organic Solvent | -20°C | Up to 1 month | Suitable for short-term storage. Aliquoting is still recommended.[2] |
| Aqueous Solutions | 2-8°C | ≤ 1 day | Not recommended for long-term storage. Prepare fresh before use.[3] |
Workflow Diagram
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Troubleshooting & Optimization
Overcoming matrix effects in Fulvestrant analysis with Fulvestrant-d3
Welcome to the technical support center for Fulvestrant analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of Fulvestrant, with a focus on mitigating matrix effects using its deuterated internal standard, Fulvestrant-d3.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bioanalysis of Fulvestrant?
The primary challenge in the bioanalysis of Fulvestrant, particularly in complex biological matrices like plasma, is the "matrix effect." Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the analyte.[1][2]
Q2: How does this compound help in overcoming matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Fulvestrant.[3][4] Because it is chemically identical to Fulvestrant, it co-elutes and experiences the same matrix effects.[2][5] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and reliable quantification.[1][2][5]
Q3: What is a typical sample preparation method for Fulvestrant analysis in plasma?
A common and effective sample preparation method is Liquid-Liquid Extraction (LLE).[1][6] This technique is used to isolate Fulvestrant and this compound from plasma proteins and other interfering substances. A widely used solvent for this purpose is methyl tertiary butyl ether (MTBE).[1][7] Another simpler method is protein precipitation.[8]
Q4: What are the recommended LC-MS/MS parameters for Fulvestrant analysis?
Successful analysis is typically achieved using a reverse-phase C18 column with an isocratic mobile phase.[1][9] A common mobile phase composition is a mixture of an acidic aqueous solution (e.g., 0.5% acetic acid) and an organic solvent like acetonitrile.[1] Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative ionization.[1][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Results | Inconsistent matrix effects between samples. | Ensure consistent use of this compound as an internal standard in all samples, calibrators, and quality controls. Optimize the sample cleanup procedure (e.g., LLE) to remove more matrix components. |
| Low Analyte Recovery | Suboptimal sample extraction. | Evaluate different extraction solvents or techniques. For LLE with MTBE, ensure vigorous vortexing and proper phase separation.[1] Check the pH of the sample to ensure Fulvestrant is in a neutral form for efficient extraction into an organic solvent. |
| Poor Peak Shape | Chromatographic issues. | Ensure the mobile phase is properly prepared and degassed. Check for column contamination or degradation; if necessary, wash or replace the column. Verify that the injection solvent is compatible with the mobile phase. |
| Signal Suppression or Enhancement | Significant matrix effects. | Assess the matrix effect by comparing the analyte response in post-extraction spiked samples to that in a neat solution.[1] If significant, further optimize the sample preparation method. Isotope dilution with this compound should compensate for this, but minimizing the effect is always good practice.[2][5] |
| Interference Peaks | Co-eluting endogenous compounds or metabolites. | Adjust the chromatographic gradient to better separate the analyte from interfering peaks. Check the specificity of the MRM transitions. Ensure that the blank matrix is free from interferences.[10] |
Experimental Protocols
Detailed Protocol for Fulvestrant Quantification in Human Plasma via LC-MS/MS
This protocol is a synthesis of methodologies presented in peer-reviewed literature.[1]
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of Fulvestrant and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working standard solutions by serially diluting the Fulvestrant stock solution.
-
Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at various concentrations (e.g., LLOQ, LQC, MQC, HQC).
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE).
-
Vortex mix for approximately 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
4. Data Analysis
-
Integrate the peak areas for both Fulvestrant and this compound.
-
Calculate the peak area ratio (Fulvestrant / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Fulvestrant in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters for a robust LC-MS/MS method for Fulvestrant analysis.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 0.100 - 25.00 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.100 ng/mL | [1][9] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LLOQ | ≤ 5.66% | - | 84.5% | [1] |
| Low | ≤ 3.1% | ≤ 2.97% | Within ±15% | [1] |
| Medium | ≤ 3.1% | ≤ 2.97% | Within ±15% | [1] |
| High | ≤ 3.1% | ≤ 2.97% | Within ±15% | [1] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | IS Normalized Matrix Factor | Reference |
| Fulvestrant | 65.00 - 71.17% | 0.893 - 0.983 | [1] |
| This compound | ~79.29% | - | [1] |
Visualizations
Caption: Experimental workflow for Fulvestrant analysis.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Isotopic Interference in Fulvestrant-d3 Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of managing isotopic interference in bioanalytical assays utilizing Fulvestrant-d3 as an internal standard. Accurate quantification of Fulvestrant is critical in pharmacokinetic and drug metabolism studies, and understanding and mitigating isotopic interference is paramount to achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of a this compound based assay?
In a this compound LC-MS/MS assay, isotopic interference refers to the contribution of the natural isotopes of Fulvestrant (the analyte) to the mass spectrometry signal of the deuterated internal standard, this compound.[1][2] Fulvestrant contains elements like carbon and hydrogen, which have naturally occurring heavier isotopes (e.g., ¹³C and ²H). The mass of a Fulvestrant molecule containing these heavier isotopes can overlap with the mass of the this compound internal standard, leading to an artificially inflated signal for the internal standard and consequently, an underestimation of the analyte concentration.
Q2: What are the primary causes of isotopic interference in my assay?
The primary cause is the natural abundance of stable isotopes. For a molecule the size of Fulvestrant (C₃₂H₄₇F₅O₃S), the probability of it containing one or more heavy isotopes (like ¹³C) is significant. This can result in an M+1 or M+2 peak for Fulvestrant that may interfere with the signal of this compound, especially if the mass difference between the analyte and the internal standard is small.
Q3: How can I detect potential isotopic interference in my this compound assay?
Several signs may indicate isotopic interference:
-
Inaccurate Quality Control (QC) Samples: Consistently lower than expected concentrations for your QC samples can be a key indicator.
-
Non-parallelism in Dilution Linearity: If serially diluted samples do not show a proportional decrease in calculated concentration, it could suggest interference.[3]
-
Variable Internal Standard Response: A decreasing internal standard signal with increasing analyte concentration can be a sign of competition for ionization, but also warrants investigation for isotopic crosstalk.[3][4]
-
Blank Sample Analysis: Analyzing a blank sample spiked only with the analyte (Fulvestrant) and monitoring the mass transition of the internal standard (this compound) can reveal any direct contribution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to isotopic interference in your this compound assays.
Problem 1: Inaccurate (Low) QC Sample Results
Possible Cause: The signal from naturally occurring heavy isotopes of Fulvestrant is contributing to the signal of the this compound internal standard, leading to an artificially high internal standard response and an underestimation of the analyte concentration.
Troubleshooting Steps:
-
Assess the Contribution of Analyte to Internal Standard Signal:
-
Prepare a high-concentration solution of unlabeled Fulvestrant (with no this compound).
-
Infuse this solution into the mass spectrometer and monitor the MRM transition for this compound.
-
The presence of a signal in the internal standard channel confirms isotopic crosstalk.
-
-
Optimize Chromatographic Separation:
-
Ensure that Fulvestrant and this compound are chromatographically resolved from any potential interfering matrix components. While they typically co-elute, ensuring a clean baseline is crucial.
-
-
Mathematical Correction:
-
If crosstalk is confirmed, a mathematical correction can be applied. This involves determining the percentage contribution of the analyte's isotopic variants to the internal standard's signal and adjusting the calculations accordingly.[5]
-
Problem 2: Poor Assay Sensitivity and High Background
Possible Cause: While not directly isotopic interference, high background noise can mask the true signals and exacerbate the effects of any minor interference. This can be due to matrix effects or contaminated reagents.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to reduce matrix components.
-
-
Check Reagent Purity:
-
Ensure all solvents and reagents are of high purity (LC-MS grade) to minimize background noise.
-
-
Clean the Ion Source:
-
Contamination of the ion source can lead to high background and inconsistent ionization.[6] Regular cleaning is essential.
-
Experimental Protocols
Protocol 1: Evaluation of Isotopic Crosstalk
Objective: To determine the percentage of signal contribution from unlabeled Fulvestrant to the this compound internal standard channel.
Methodology:
-
Prepare a series of calibration standards of unlabeled Fulvestrant in the relevant biological matrix.
-
Prepare a corresponding set of samples containing only the this compound internal standard at the working concentration.
-
Analyze a high concentration standard of unlabeled Fulvestrant and measure the peak area in the MRM transition channel for this compound.
-
Analyze the sample containing only this compound and measure the peak area in the same channel.
-
Calculate the percentage crosstalk using the following formula: % Crosstalk = (Area in IS channel from Analyte-only sample / Area in IS channel from IS-only sample) * 100
Quantitative Data Summary
The following table summarizes typical mass transitions used in LC-MS/MS assays for Fulvestrant and this compound. Understanding these transitions is key to identifying potential isobaric interferences.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Fulvestrant | 605.2 - 605.5 | 427.4 - 427.5 | Negative | [7][8] |
| This compound | 608.5 - 608.6 | 430.4 - 430.5 | Negative | [7][8] |
Visualizations
Caption: Isotopic distribution overlap between Fulvestrant and this compound.
Caption: Troubleshooting workflow for isotopic interference.
References
- 1. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 8. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Fulvestrant-d3 in processed samples and autosampler
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of Fulvestrant-d3 in processed samples and within an autosampler.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in processed samples stored in an autosampler?
A1: this compound, when used as an internal standard for fulvestrant analysis, has demonstrated stability in processed samples under typical autosampler conditions. Studies have shown that the "wet extract" of fulvestrant is stable for up to 56 hours when stored at 5 ± 3 °C.[1] Another study confirmed the stability of quality control (QC) samples for at least 42 hours and in a separate study for at least 148 hours under conditions of use, which typically refers to autosampler storage.[2][3] Given that this compound is a deuterated analog, its stability is expected to be comparable to that of fulvestrant.
Q2: My analytical run was unexpectedly long. How long can I expect my processed samples containing this compound to be stable in the autosampler?
A2: Based on available data, processed samples are stable for at least 148 hours (over 6 days) in the autosampler.[3] It is recommended to keep the autosampler temperature controlled, for instance at 5 ± 3 °C, to ensure the stability of the extracted samples.[1]
Q3: I have to store my processed samples before analysis. What are the recommended storage conditions and for how long are they stable?
A3: For short-term storage of processed samples (wet extract), refrigeration at 5 ± 3 °C is recommended, with demonstrated stability for up to 56 hours.[1] For longer-term storage of plasma samples before processing, freezing at temperatures of -50°C or below is advised. Long-term stability of fulvestrant in plasma has been established for at least 177 days at temperatures below -50°C and for at least 417 days at -70°C.[2][3]
Q4: Can I subject my plasma samples containing this compound to multiple freeze-thaw cycles?
A4: Yes, fulvestrant has been shown to be stable in human plasma for at least five freeze-thaw cycles when stored at approximately -78 ± 5 °C and thawed at room temperature.[1] Another study confirmed stability for up to four cycles.[3] It is good practice to minimize the number of freeze-thaw cycles.
Q5: What is the stability of this compound in the stock and working solutions?
A5: Short-term stability of a 100 µg/mL working solution of this compound in methanol has been demonstrated for at least 6 hours at ambient temperature.[1] As a solid, this compound is stable for at least 4 years when stored at -20°C.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent internal standard (this compound) peak areas across an analytical run. | Degradation in the autosampler. | 1. Verify the autosampler temperature is being maintained within the recommended range (e.g., 2-8°C).[5][6] 2. Ensure the total run time does not exceed the established stability period (e.g., 148 hours).[3] 3. Re-prepare and re-inject a fresh quality control (QC) sample to check for instrument performance versus sample degradation. |
| Low recovery of this compound. | Degradation during sample processing or storage. | 1. Review the sample processing steps to ensure they are performed efficiently and without prolonged exposure to room temperature. 2. Confirm that plasma samples were stored at appropriate long-term storage temperatures (e.g., below -50°C).[2] 3. Evaluate the number of freeze-thaw cycles the samples have undergone.[1] |
| Variable this compound response in freshly prepared calibration standards. | Instability of working solutions. | 1. Ensure that stock and working solutions of this compound are prepared in an appropriate solvent like methanol.[1] 2. Do not use working solutions that have been stored at room temperature for longer than the established stability time (e.g., 6 hours).[1] 3. Store stock solutions at the recommended temperature (e.g., -20°C).[4] |
Quantitative Stability Data
Table 1: Summary of Fulvestrant Stability in Processed Samples and Plasma
| Stability Type | Matrix/Solvent | Storage Condition | Duration | Reference |
| Autosampler (Wet Extract) | Processed Plasma | 5 ± 3 °C | 56 hours | [1] |
| Autosampler (Conditions of Use) | Processed Plasma | Not specified | At least 42 hours | [2] |
| Autosampler (Conditions of Use) | Processed Plasma | Not specified | At least 148 hours | [3] |
| Freeze-Thaw | Human Plasma | -78 ± 5 °C to Room Temp. | 5 cycles | [1] |
| Freeze-Thaw | Plasma | Not specified | 4 cycles | [3] |
| Short-Term (Bench-Top) | Human Plasma | Room Temperature | Not specified | [2] |
| Short-Term | Plasma | 35 °C | At least 4 hours | [2] |
| Short-Term | Plasma | 25 °C | At least 6 hours | [3] |
| Long-Term | Human Plasma | Below -50 °C | At least 177 days | [2] |
| Long-Term | Plasma | -70 °C | At least 417 days | [3] |
Table 2: Summary of this compound Solution Stability
| Stability Type | Solvent | Storage Condition | Duration | Reference |
| Short-Term Working Solution | Methanol | Ambient Temperature | 6 hours | [1] |
| Long-Term (as solid) | Solid | -20 °C | ≥ 4 years | [4] |
Experimental Protocols
Protocol 1: Evaluation of Autosampler Stability
-
Sample Preparation: Spike blank human plasma with fulvestrant at low and high quality control (QC) concentrations and with this compound at the working concentration.
-
Extraction: Perform a liquid-liquid extraction (LLE) using methyl tertiary butyl ether (MTBE) as the extracting solvent.[1]
-
Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Initial Analysis: Immediately analyze a set of these freshly prepared QC samples (n=6) to establish a baseline (T=0).
-
Storage: Place the remaining processed samples in the autosampler set at a controlled temperature (e.g., 5°C).
-
Time-Point Analysis: Re-analyze the stored samples at various time points (e.g., 24, 48, 72, 148 hours).
-
Data Evaluation: Calculate the mean concentration of the stored samples at each time point and compare it to the baseline. The deviation should be within ±15%.
Protocol 2: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Prepare low and high QC concentrations of fulvestrant in blank human plasma, including the this compound internal standard.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the QC samples at the intended storage temperature (e.g., -70°C) for at least 12 hours, then thaw them unassisted at room temperature.
-
Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (e.g., 4 or 5).
-
-
Sample Analysis: After the final thaw, process the samples using the validated bioanalytical method (e.g., LLE followed by LC-MS/MS).[1][2]
-
Comparison: Analyze a set of freshly prepared QC samples that have not undergone freeze-thaw cycles.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound in processed samples.
Caption: Factors influencing the stability of this compound and their consequences.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. ec.europa.eu [ec.europa.eu]
Impact of co-eluting metabolites on Fulvestrant-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Fulvestrant-d3, with a focus on mitigating interference from co-eluting metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Fulvestrant?
A1: Fulvestrant undergoes extensive metabolism, primarily in the liver, through pathways analogous to those of endogenous steroids. The main biotransformation routes include:
-
Oxidation: Cytochrome P450 3A4 (CYP3A4) is the key isoenzyme involved in the oxidation of Fulvestrant.[1][2]
-
Aromatic Hydroxylation: The addition of hydroxyl groups to the aromatic ring of the steroid nucleus.[1][3][4]
-
Conjugation: Combination with glucuronic acid (glucuronidation) and/or sulphate (sulfation) at the 2, 3, and 17 positions of the steroid nucleus.[1][3][4]
-
Sulphoxide Oxidation: Oxidation of the side chain sulphoxide group.[1][3][4]
The resulting metabolites are generally less active or exhibit similar activity to the parent compound, Fulvestrant.[1]
Q2: Why is a deuterated internal standard (IS) like this compound used for quantification by LC-MS/MS?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS bioanalysis. The rationale for its use is based on the following principles:
-
Similar Physicochemical Properties: this compound is chemically and physically almost identical to Fulvestrant. This means it behaves similarly during sample extraction, chromatography, and ionization.
-
Compensation for Matrix Effects: Matrix effects are the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the biological matrix (e.g., plasma, tissue).[5][6] Because the SIL-IS co-elutes and experiences the same matrix effects as the analyte, any signal variation is mirrored in both the analyte and the IS.[7]
-
Improved Accuracy and Precision: By calculating the ratio of the analyte peak area to the IS peak area, variations in sample preparation, injection volume, and instrument response are effectively normalized. This leads to significantly improved accuracy and precision in the final concentration measurement.[7]
Troubleshooting Guide
Q3: I'm observing poor accuracy and precision in my results. How can I determine if co-eluting metabolites are the cause?
A3: Inaccurate and imprecise results are common indicators of interference. Co-eluting metabolites can interfere by contributing to the analyte signal or by causing unpredictable matrix effects.[6] Here’s how to investigate:
-
Check for Chromatographic Co-elution:
-
Analyte and IS Separation: A key assumption is that the analyte (Fulvestrant) and the IS (this compound) co-elute perfectly. However, the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-labeled analyte. This slight separation can expose them to different matrix effects, compromising accuracy. Carefully overlay the chromatograms of the analyte and the IS to check for any retention time shift.
-
Metabolite Interference: Some Phase II metabolites (e.g., glucuronides) can be unstable in the mass spectrometer's ion source and fragment back to the parent drug.[8] If these metabolites are not chromatographically separated from Fulvestrant, they will artificially inflate the analyte's signal.
-
-
Perform a Matrix Effect Assessment:
-
Use the post-extraction spike method to quantify the extent of ion suppression or enhancement (see Experimental Protocols section).[5][9] This involves comparing the analyte's response in a clean solution to its response in a post-extraction blank matrix. A significant difference indicates the presence of matrix effects.
-
-
Analyze Blank Matrix:
-
Inject an extract of a blank matrix sample (from a subject not dosed with the drug) and monitor the MRM transitions for both Fulvestrant and this compound. The absence of peaks confirms the method's selectivity against endogenous interferences.
-
Q4: My data shows significant ion suppression. What steps can I take to mitigate this?
A4: Ion suppression is a common challenge in LC-MS/MS bioanalysis that can lead to poor sensitivity and unreliable quantification.[6][10] Here are several strategies to reduce its impact:
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to better separate Fulvestrant from early-eluting, highly suppressing matrix components like phospholipids. A shallower gradient around the elution time of your analyte can improve resolution.
-
Column Chemistry: Switch to a different column with an alternative stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity and move the analyte away from interferences.
-
Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.
-
-
Improve Sample Preparation:
-
Selective Extraction: If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11] These methods are more effective at removing salts, phospholipids, and other interfering matrix components.
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering components and lessen the matrix effect.
-
-
Check MS Source Conditions:
-
Optimize source parameters such as temperature, gas flows, and spray voltage to ensure efficient and stable ionization, which can sometimes reduce susceptibility to matrix effects.
-
Quantitative Data Summary
For ease of reference, the following tables summarize key parameters for Fulvestrant analysis.
Table 1: Common LC-MS/MS Parameters for Fulvestrant Quantification
| Parameter | Typical Value/Condition | Reference(s) |
| Internal Standard | This compound | [12][13][14] |
| LC Column | Agilent SB-C18 (2.1 x 50 mm, 3.5 µm) or Chromolith RP-18e (100 x 4.6 mm) | [9][12] |
| Mobile Phase A | 0.5% Acetic Acid in Water or Water with Ammonium Formate | [9] |
| Mobile Phase B | Acetonitrile or Methanol | [9] |
| Flow Rate | 0.3 - 1.0 mL/min | [9][13] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [12][13] |
| MRM Transition (Fulvestrant) | Q1: 605.2-605.5 m/z -> Q3: 427.4-427.5 m/z | [9][12][13][14] |
| MRM Transition (this compound) | Q1: 608.5-608.6 m/z -> Q3: 430.4-430.5 m/z | [9][12][13][14] |
Experimental Protocols
Protocol 1: Fulvestrant Extraction from Human Plasma using LLE
This protocol describes a general liquid-liquid extraction (LLE) procedure for the quantification of Fulvestrant in plasma.
-
Sample Preparation: a. Aliquot 500 µL of human plasma (containing unknown Fulvestrant concentrations, calibration standards, or QCs) into a clean polypropylene tube.[9] b. Add 10 µL of the this compound internal standard working solution.[9] c. Vortex briefly to mix.
-
Extraction: a. Add 2.5 mL of methyl tertiary butyl ether (MTBE).[9] b. Vortex the sample for 10 minutes to ensure thorough extraction.[9] c. Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[9]
-
Evaporation and Reconstitution: a. Carefully transfer the upper organic layer to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[9] c. Reconstitute the dried extract in 100 µL of the mobile phase.[9] d. Vortex to dissolve the residue.
-
Analysis: a. Transfer the reconstituted sample to an autosampler vial. b. Inject a 10 µL aliquot into the LC-MS/MS system for analysis.[9]
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative measurement of matrix effects using the post-extraction spiking method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank plasma as described in Protocol 1. Spike the analyte and IS into the final, reconstituted blank extract at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Prepare standard QC samples by spiking the analyte and IS into blank plasma before extraction, as per Protocol 1.
-
-
Calculate Matrix Factor (MF) and Recovery: a. Analyze all three sets by LC-MS/MS. b. Matrix Factor (MF) = (Mean peak area of Set B) / (Mean peak area of Set A)
- An MF of 1 indicates no matrix effect.
- An MF < 1 indicates ion suppression.
- An MF > 1 indicates ion enhancement. c. Recovery (%) = (Mean peak area of Set C) / (Mean peak area of Set B) * 100
Visualizations
Caption: Primary metabolic pathways of Fulvestrant.
Caption: Experimental workflow for Fulvestrant quantification.
Caption: Troubleshooting logic for co-elution issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. texilajournal.com [texilajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
- 12. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Resolving chromatographic co-elution of Fulvestrant and Fulvestrant-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the chromatographic co-elution of Fulvestrant and its deuterated internal standard, Fulvestrant-d3, during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: Is co-elution of Fulvestrant and this compound expected?
A1: Yes, a close elution or co-elution of Fulvestrant and its deuterated internal standard, this compound, is expected under typical reversed-phase chromatographic conditions.[1][2] Deuterated internal standards are designed to be chemically and physically similar to the analyte to mimic its behavior during sample preparation and analysis, leading to similar retention times. The primary distinction for quantification is made by the mass spectrometer, which can differentiate between the two compounds based on their different mass-to-charge ratios (m/z).[1][2]
Q2: If the mass spectrometer can distinguish between the two compounds, why is chromatographic separation still important?
A2: While mass spectrometry provides specificity, poor chromatographic resolution can still lead to analytical issues such as:
-
Ion Suppression/Enhancement: Co-eluting compounds can affect the ionization efficiency of each other in the mass spectrometer's ion source, leading to inaccurate quantification.
-
Matrix Effects: If a matrix component co-elutes with the analyte and internal standard, it can cause differential ion suppression, impacting the accuracy and precision of the results.
-
Regulatory Scrutiny: Regulatory bodies often require some degree of chromatographic separation between an analyte and its deuterated internal standard to ensure the robustness of the analytical method.
Q3: What are the key physicochemical properties of Fulvestrant and this compound?
A3: Understanding the physicochemical properties of Fulvestrant is crucial for method development.
| Property | Value |
| Fulvestrant Molecular Weight | 606.8 g/mol [3] |
| This compound Molecular Weight | 609.8 g/mol [4][5] |
| Fulvestrant LogP | 9.2[3] |
The high LogP value indicates that Fulvestrant is a highly lipophilic compound, suggesting that a reversed-phase chromatographic mode with a non-polar stationary phase and a mobile phase with a high organic content is appropriate.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of Fulvestrant and this compound.
Issue 1: Complete Co-elution or Poor Peak Shape
If you are observing a single, potentially broad or asymmetrical peak for both Fulvestrant and this compound, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution.
Detailed Steps & Experimental Protocols:
1. Verify Mass Spectrometer Resolution:
-
Action: Ensure that the mass spectrometer is operating at a sufficient resolution to distinguish between the m/z of Fulvestrant (e.g., 605.5 → 427.5) and this compound (e.g., 608.5 → 430.5).[2]
-
Protocol: Infuse standard solutions of both Fulvestrant and this compound directly into the mass spectrometer to confirm their respective parent and product ions are correctly identified and resolved.
2. Evaluate and Adjust Capacity Factor (k'):
-
Problem: If the peaks are eluting too early (low k'), there is insufficient interaction with the stationary phase for a separation to occur.[6][7]
-
Action: Increase the retention of both compounds by weakening the mobile phase (decreasing the percentage of the organic solvent).
-
Protocol:
-
Initial Mobile Phase: Acetonitrile:Water (80:20) with 0.1% Formic Acid.
-
Troubleshooting Step: Sequentially decrease the acetonitrile concentration to 75%, 70%, and 65% and observe the effect on retention time and peak shape. Aim for a capacity factor (k') between 2 and 10.
-
3. Improve Selectivity (α):
-
Problem: If the capacity factor is adequate but the peaks still co-elute, the selectivity of the chromatographic system is insufficient.
-
Actions:
-
Change the Organic Modifier: The choice of organic solvent can influence selectivity.
-
Protocol: If using acetonitrile, switch to methanol at an equivalent solvent strength, or vice versa. For example, a mobile phase of 80% acetonitrile could be replaced with approximately 90% methanol to achieve a similar elution strength but with potentially different selectivity.
-
-
Modify Mobile Phase pH: Although Fulvestrant is not highly ionizable, small changes in pH can affect the ionization of silanol groups on the stationary phase, which can alter retention and selectivity.
-
Protocol: If using formic acid (pH ~2.7), consider using a buffer at a slightly different pH, such as ammonium acetate (pH ~6.8), to see if it improves separation.
-
-
Change the Stationary Phase: The chemistry of the stationary phase has the most significant impact on selectivity.
-
Protocol: If you are using a standard C18 column, consider switching to a column with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl column.[8] These alternative chemistries can offer different interactions with the analytes, leading to improved separation.
-
-
4. Optimize Column Temperature:
-
Action: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Protocol: Analyze samples at different column temperatures (e.g., 25°C, 35°C, and 45°C) to determine the optimal temperature for resolution.
Issue 2: Peak Tailing or Fronting
Poor peak shape can obscure the resolution between closely eluting peaks.
Troubleshooting Peak Shape Issues:
Caption: Troubleshooting poor peak shape.
Detailed Steps:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Action: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites (e.g., free silanols) on the stationary phase.
-
Action: Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base, like triethylamine, can sometimes mitigate these interactions.
-
-
Column Contamination or Degradation: A buildup of contaminants on the column or a void at the column inlet can cause peak distortion.
-
Action: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Example LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for the analysis of Fulvestrant and this compound based on published methods.[1][2] These can be used as a baseline for method development and troubleshooting.
| Parameter | Typical Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18, 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution with a high percentage of organic solvent (e.g., 70-80%) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| MRM Transitions | Fulvestrant: ~m/z 605.5 → 427.5[2]This compound: ~m/z 608.5 → 430.5[2] |
By systematically addressing these potential issues, researchers can effectively troubleshoot and resolve the co-elution of Fulvestrant and this compound, leading to the development of a robust and reliable analytical method.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 2. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C32H47F5O3S | CID 46781670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Fulvestrant Assay Using Fulvestrant-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Fulvestrant, with a focus on the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Fulvestrant-d3 as an internal standard. The performance of this method is compared against alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their drug development needs.
Method Performance Comparison
The selection of an appropriate bioanalytical method is critical for the accurate determination of drug concentrations in biological matrices. This section compares the performance of the LC-MS/MS method using this compound as an internal standard with other validated methods for Fulvestrant analysis.
Quantitative Data Summary
The following tables summarize the key validation parameters for different Fulvestrant assay methods, providing a clear comparison of their performance characteristics.
Table 1: LC-MS/MS Method using this compound Internal Standard
| Validation Parameter | Performance Metric | Reference |
| Linearity Range | 0.100 - 25.0 ng/mL | |
| 0.05 - 100.0 ng/mL | ||
| 0.322 - 35.823 ng/mL | ||
| Correlation Coefficient (r²) | >0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | |
| 0.05 ng/mL | ||
| Accuracy (% Bias) | Within ±15% | |
| At LLOQ: 84.5% | ||
| Precision (% RSD) | Intra-day: ≤ 3.1% | |
| Inter-day: ≤ 2.97% | ||
| Within and Between-day: <15% | ||
| Recovery | Fulvestrant: 79.29% | |
| This compound: Not specified | ||
| Fulvestrant: 85.94% | ||
| This compound: 96.67% |
Table 2: Alternative Bioanalytical Methods for Fulvestrant
| Analytical Method | Internal Standard | Linearity Range | LLOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| LC-MS/MS | Fulvestrant-d5 | 0.052 - 40 ng/mL | 0.054 ng/mL | 90.6 - 100.8% | 1.8 - 5.5% | |
| HPLC-UV | Not specified | 0.5 - 20 µg/mL | 0.50 µg/mL | Not specified | < 3.07% | |
| Linear Sweep Voltammetry (LSV) | Not applicable | 5 - 50 µg/mL | 5.0 µg/mL | Not specified | < 3.96% | |
| UPLC-PDA | Not specified | Not specified | 1.54 µg/mL | 99.7 - 100.4% | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and adherence to established validation guidelines.
LC-MS/MS with this compound Internal Standard
This protocol is a composite based on commonly cited methodologies for the quantification of Fulvestrant in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 10 µL of this compound internal standard solution.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Chromolith RP-18e (100 x 4.6 mm) or Agilent SB-C18 (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: 0.5% acetic acid in water and acetonitrile (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 3000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Turbo Ion Spray (TIS), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fulvestrant: m/z 605.2 → 427.4
-
This compound: m/z 608.6 → 430.4
-
-
Key MS Parameters:
-
Curtain Gas: 10 psi
-
Collision Gas: 8 psi
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflow and logical relationships are provided below using Graphviz (DOT language).
Caption: Experimental workflow for the bioanalytical method validation of Fulvestrant.
Caption: Logical relationship of components in the Fulvestrant assay.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for any variability in the analytical process. The data presented in Table 1 demonstrates that LC-MS/MS methods using this compound achieve excellent sensitivity (LLOQ as low as 0.05 ng/mL), linearity, accuracy, and precision, making them highly suitable for pharmacokinetic and toxicokinetic studies where low concentrations of the drug need to be reliably measured.
In comparison, the use of a different deuterated internal standard, Fulvestrant-d5, also yields a highly sensitive and reliable method, as shown in the FDA clinical pharmacology review. The performance characteristics are comparable to those of methods using this compound, indicating that the degree of deuteration in this instance does not significantly impact the outcome of the validation.
Alternative methods such as HPLC with UV or PDA detection offer a more accessible and cost-effective option for Fulvestrant analysis. However, these methods typically exhibit significantly higher LLOQs (in the µg/mL range) compared to LC-MS/MS methods (in the ng/mL range). This lower sensitivity may render them unsuitable for studies requiring the measurement of low systemic concentrations of Fulvestrant. Linear Sweep Voltammetry, while rapid, also demonstrates a higher LLOQ, limiting its application in bioanalysis.
Performance Under the Microscope: A Comparative Guide to Fulvestrant Quantification Using the Fulvestrant-d3 Internal Standard Method
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of therapeutic agents is paramount. This guide provides a detailed comparison of the linearity, accuracy, and precision of the Fulvestrant-d3 internal standard method against other validated analytical techniques for the quantification of Fulvestrant, a critical therapy in the treatment of hormone receptor-positive breast cancer.
The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach to mitigate variability in sample preparation and analysis, thereby enhancing the robustness and accuracy of the results. This guide delves into the performance characteristics of this method and compares it with alternative approaches, supported by experimental data from various studies.
Comparative Performance Data
The following tables summarize the key performance metrics for the this compound internal standard method and other analytical techniques used for Fulvestrant quantification.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias or % Recovery) |
| LC-MS/MS [1][2][3] | This compound | Human Plasma | 0.100 - 25.0 | >0.99 | ≤ 3.1 | ≤ 2.97 | 84.5% at LLOQ |
| LC-MS/MS [4][5] | This compound | Rat Plasma | 0.05 - 100.0 | 0.99 | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria |
| LC-MS/MS [6][7] | Not Specified | Human Plasma | 5 - 1000 | 0.9931 - 0.9996 | 3.1 - 15 | 1.6 - 14.9 | -14.3 to 14.6% (%bias) |
| UPLC-PDA [8][9] | Not Specified | Oil-based Injection | Not Specified | >0.999 | Not Specified | Not Specified | 99.7 - 100.4% (%recovery) |
| HPLC [10][11] | Not Specified | Pharmaceutical Formulation | 0.5 - 20 (µg/mL) | 0.9999 | < 3.07 | < 3.07 | Not Specified |
| RP-HPLC | Not Specified | Injection | 80 - 120 (µg/mL) | 0.999 | Precise | Precise | 99.7 - 102% (%recovery) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols for the key methods cited.
This compound Internal Standard Method (LC-MS/MS)[1][2][3]
-
Sample Preparation: Liquid-liquid extraction (LLE) is employed to extract Fulvestrant and the this compound internal standard from human plasma. Methyl tertiary butyl ether (MTBE) is a commonly used extraction solvent.
-
Chromatography: Chromatographic separation is achieved on a reverse-phase column, such as a Chromolith RP-18e (100 × 4.6 mm), with an isocratic mobile phase. A typical mobile phase consists of a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with negative ion electrospray ionization. The monitored transitions are m/z 605.2 → 427.4 for Fulvestrant and m/z 608.6 → 430.4 for this compound.
Alternative LC-MS/MS Method[6][7]
-
Sample Preparation: A simple protein precipitation method is utilized for sample preparation.
-
Chromatography: A Kinetex biphenyl column (150 × 4.6 mm, 2.6 µm) is used for chromatographic separation with a mobile phase consisting of 0.1% formic acid in water and acetonitrile in a linear gradient.
-
Mass Spectrometry: Detection is carried out using an LC-ESI-MS/MS system.
UPLC-PDA Method[8][9]
-
Sample Preparation: The drug is dissolved in a suitable diluent, typically methanol.
-
Chromatography: Separation is performed on an ACQUITY UPLC BEH Shield RP18 column (50 mm × 2.1 mm, 1.7-μm) with a mobile phase of water, acetonitrile, and methanol (300:400:300, v/v/v) containing 1.0 mL of orthophosphoric acid.
-
Detection: A PDA-UV detector set at 220.0 nm is used for quantification.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation and comparison of analytical methods for Fulvestrant quantification.
Caption: Workflow for comparing analytical methods.
Conclusion
The this compound internal standard method, particularly when coupled with LC-MS/MS, demonstrates excellent linearity, accuracy, and precision for the quantification of Fulvestrant in biological matrices.[1][2][3][4][5] Its high sensitivity and the ability of the stable isotope-labeled internal standard to correct for matrix effects and procedural variability make it a robust and reliable choice for pharmacokinetic and bioequivalence studies.
Alternative methods, such as those employing different chromatographic techniques or detectors, also provide valid and reliable results. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the necessary comparative data to assist researchers in making an informed decision for their analytical needs.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 2. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle in Bioanalysis: Fulvestrant-d3 vs. a Structural Analog Internal Standard
Performance Data: Fulvestrant-d3 Shines in Key Analytical Parameters
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fulvestrant in biological matrices has been extensively validated. The data consistently demonstrates high levels of accuracy, precision, and linearity.
Table 1: Performance Characteristics of this compound as an Internal Standard in LC-MS/MS Assays
| Parameter | Performance Metric | Value | Citation |
| Linearity | Correlation Coefficient (r²) | >0.99 | [1][2] |
| Concentration Range | 0.05 - 100.0 ng/mL | [2] | |
| Precision | Intra-day Precision (%RSD) | ≤ 3.1% | [1] |
| Inter-day Precision (%RSD) | ≤ 2.97% | [1] | |
| Accuracy | Intra-day Accuracy | Within 10% | [2] |
| Inter-day Accuracy | Within 10% | [2] | |
| Recovery | Overall Mean Recovery | 79.29% | [1] |
| Matrix Effect | Ion Suppression/Enhancement | Negligible | [1] |
The Ideal Internal Standard: Why this compound is the Gold Standard
A stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several key reasons:
-
Physicochemical Similarity: this compound is chemically identical to Fulvestrant, with the only difference being the substitution of three hydrogen atoms with deuterium. This ensures that it behaves almost identically during sample extraction, chromatography, and ionization.
-
Co-elution: Due to its structural identity, this compound co-elutes with Fulvestrant in most chromatographic systems. This is crucial for compensating for matrix effects, as both the analyte and the internal standard experience the same ionization suppression or enhancement at the same time.
-
Correction for Variability: Any variability in sample preparation, such as extraction efficiency, or instrument response is effectively normalized by the consistent ratio of the analyte to the internal standard.
The Structural Analog Alternative: A Viable but Potentially Compromised Choice
In the absence of a stable isotope-labeled standard, a structural analog can be employed. A structural analog is a compound with a similar chemical structure to the analyte. For Fulvestrant, a potential structural analog could be another steroidal anti-estrogen.
However, the use of a structural analog introduces several potential challenges:
-
Differences in Physicochemical Properties: Even small differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.
-
Differential Matrix Effects: If the structural analog does not perfectly co-elute with the analyte, it may not experience the same degree of matrix-induced ion suppression or enhancement, leading to inaccurate quantification.
-
Availability and Validation: A suitable structural analog that is not a known metabolite and does not interfere with other endogenous compounds must be identified and rigorously validated.
Experimental Protocols: A Validated LC-MS/MS Method for Fulvestrant Quantification
The following is a summary of a typical experimental protocol for the quantification of Fulvestrant in human plasma using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tertiary butyl ether).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Tandem Mass Spectrometry:
Visualizing the Science: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for the bioanalysis of Fulvestrant using this compound.
Caption: The signaling pathway illustrating Fulvestrant's mechanism of action as a SERD.[1][3][4][5][6][7]
Conclusion: The Unrivaled Choice for Accuracy
While a structural analog internal standard can be a pragmatic alternative when a stable isotope-labeled version is unavailable, the inherent physicochemical differences pose a risk to analytical accuracy. The extensive validation data for this compound solidifies its position as the superior choice for the bioanalysis of Fulvestrant. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the highest level of data integrity, which is critical for drug development and clinical research. For researchers and scientists in the field, the use of this compound is not just a best practice but a cornerstone of reliable and reproducible results.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Fulvestrant used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Fulvestrant Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Fulvestrant is paramount for ensuring drug efficacy and safety. This guide provides a comprehensive comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and quality control needs.
Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapy in the treatment of hormone receptor-positive breast cancer. Its unique mechanism of action, which involves blocking and degrading the estrogen receptor, necessitates robust and reliable analytical methods for its quantification in both pharmaceutical formulations and biological matrices. This guide explores and cross-validates several key analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The performance of different analytical methods for Fulvestrant quantification is summarized below. Key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy are presented to offer a clear comparison.
| Method | Matrix | Linearity Range | LOD | LOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Pharmaceutical Formulation | 0.5 - 20 µg/mL[1][2] | 0.152 µg/mL[1] | 0.50 µg/mL[1][2] | < 3.07%[1][2] | < 3.07%[1][2] | Not explicitly stated |
| Bulk Drug | 2.5 - 7.5 mg/mL[3] | 0.0010 - 0.0011 mg/mL[3] | 0.0030 - 0.0033 mg/mL[3] | - | - | 100%[3] | |
| Bulk Drug | 0.08 - 2 µg/mL[4] | 0.0226 µg/mL[4] | 0.0712 µg/mL[4] | Good reproducibility[4] | Good reproducibility[4] | 99.1 - 100.75%[4] | |
| UPLC-PDA | Oil-based Injection | - | 0.51 µg/mL[5] | 1.54 µg/mL[5] | - | - | 99.7 - 100.4%[5][6] |
| LC-MS/MS | Human Plasma | 0.100 - 25.0 ng/mL[7] | - | 0.100 ng/mL[7] | ≤ 3.1%[7] | ≤ 2.97%[7] | 79.29% (Overall Recovery)[7] |
| Rat Plasma | 0.05 - 100.0 ng/mL[8] | - | 0.05 ng/mL[8] | - | - | - | |
| Human Plasma | 5 - 1000 ng/mL[9] | - | LLOQ: 5 ng/mL[9] | 3.1 - 15%[9] | 1.6 - 14.9%[9] | -14.3 to 14.6% (%bias)[9] | |
| Linear Sweep Voltammetry (LSV) | Pharmaceutical Formulation | 5 - 50 µg/mL[1][2] | 1.52 µg/mL[1] | 5.0 µg/mL[1][2] | < 3.96%[1][2] | < 3.96%[1][2] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of Fulvestrant in pharmaceutical preparations.
-
Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a variable wavelength UV detector.[1]
-
Column: Reversed-phase ACE C18 analytical column (250 mm × 4.6 mm I.D., 5 µm particle size).[1]
-
Mobile Phase: A mixture of 1% orthophosphoric acid and methanol (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 243 nm.[1]
-
Sample Preparation: Stock solutions of Fulvestrant are prepared in methanol. Standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.[1]
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) Detection
A rapid and sensitive method for the quantification of Fulvestrant in oil-based injection formulations.
-
Instrumentation: ACQUITY UPLC system with a PDA-UV detector.[5]
-
Column: ACQUITY UPLC BEH Shield RP18 column (50 mm × 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in the ratio of 300:400:300 (v/v/v), with the addition of 1.0 mL orthophosphoric acid.[5][6]
-
Run Time: 6 minutes.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Fulvestrant in biological matrices like human plasma.
-
Instrumentation: A triple quadrupole mass spectrometer (e.g., API 3000) equipped with a Turbo Ion Spray interface.[7]
-
Chromatographic System: HPLC system with a column oven.[7]
-
Column: Chromolith RP-18e column (100 × 4.6 mm).[7]
-
Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) mode. The transition pairs monitored are m/z 605.2 → 427.4 for Fulvestrant and m/z 608.6 → 430.4 for the internal standard (Fulvestrant-D3).[7]
-
Sample Preparation: Liquid-liquid extraction (LLE) is commonly used to extract Fulvestrant from plasma samples using a solvent like methyl tertiary butyl ether (MTBE).[7]
Visualizing Workflows and Pathways
To further clarify the experimental processes and the mechanism of action of Fulvestrant, the following diagrams are provided.
Caption: Fulvestrant's Mechanism of Action.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Bioanalytical Workflow.
References
- 1. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 8. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Analytical Landscape of Fulvestrant: A Comparison Guide on Inter-laboratory Variability with Fulvestrant-d3
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of bioanalytical data is paramount. This guide provides a comprehensive comparison of analytical methodologies for Fulvestrant, with a focus on the use of its deuterated internal standard, Fulvestrant-d3. While direct inter-laboratory proficiency testing data for Fulvestrant analysis is not publicly available, this document compiles and compares intra-laboratory validation data from various studies to offer insights into the expected performance of current analytical methods. Furthermore, it details experimental protocols and illustrates the key signaling pathway affected by Fulvestrant.
Performance of Fulvestrant Analysis using LC-MS/MS with this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Fulvestrant in biological matrices, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the results.[1]
The following tables summarize the performance characteristics of several validated LC-MS/MS methods for Fulvestrant analysis using this compound as an internal standard. These data, derived from single-laboratory validation studies, provide a benchmark for the expected performance of these assays.
Table 1: Linearity and Sensitivity of Fulvestrant LC-MS/MS Assays
| Study Reference | Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Alegete et al. (2017)[2] | Human Plasma | 0.100 - 25.0 | 0.100 |
| FDA Review (2017)[3] | Human Plasma | 0.25 - 75 | 0.25 |
| FDA Review (2017)[4] | Human Plasma | 0.052 - 40 | 0.054 |
| Li et al. (2020)[5] | Rat Plasma | 0.05 - 100.0 | 0.05 |
| Unnam et al. (2013)[6] | Rat Plasma | 0.322 - 35.823 | 0.322 |
Table 2: Precision and Accuracy of Fulvestrant LC-MS/MS Assays (Intra- and Inter-Day Variability)
| Study Reference | Concentration Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Alegete et al. (2017)[2] | LLOQ, LQC, MQC, HQC | ≤ 3.1 | 84.5 - 100.0 | ≤ 2.97 | 95.6 - 97.5 |
| FDA Review (2017)[3] | LLOQ, LQC, MQC, HQC | 0.53 - 4.74 | 97.67 - 102.93 | Not Reported | Not Reported |
| FDA Review (2017)[4] | LLOQ, ULOQ | 1.8 - 5.5 | 90.6 - 100.8 | Not Reported | Not Reported |
| Li et al. (2020)[5] | LLOQ, LQC, MQC, HQC | < 15 | Within ±15 | < 15 | Within ±15 |
| Unnam et al. (2013)[6] | LQC, MQC, HQC | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria |
Table 3: Recovery of Fulvestrant and this compound
| Study Reference | Analyte | Recovery (%) |
| Alegete et al. (2017)[2] | Fulvestrant | 68.16 |
| This compound | 79.29 | |
| FDA Review (2017)[3] | Fulvestrant | 58.97 |
| This compound | 74.01 | |
| FDA Review (2017)[4] | Fulvestrant | 97.4 - 99.6 |
| Fulvestrant-d5 | 100.0 | |
| Unnam et al. (2013)[6] | Fulvestrant | 85.94 |
| This compound | 96.67 |
Inter-laboratory Variability: An Uncharted Territory
A thorough search of publicly available literature and proficiency testing program databases did not yield specific inter-laboratory comparison data for Fulvestrant analysis. While the intra- and inter-day precision data presented above demonstrate good reproducibility within a single laboratory, they do not capture the potential for variability between different laboratories.
Inter-laboratory variability can arise from differences in instrumentation, reagents, calibration standards, and operator technique. To illustrate the potential magnitude of this variability in the context of anticancer drug analysis, a 2015 inter-laboratory comparison exercise for several other anticancer drugs in aqueous samples reported inter-laboratory coefficients of variation (CVs) ranging from 27% to 143% for most compounds and matrices.[2] It is important to emphasize that these values are not directly applicable to Fulvestrant analysis in plasma but highlight the critical need for standardization and participation in external quality assessment schemes to ensure comparability of results across different research and clinical sites.
Experimental Protocols
The following sections provide a generalized experimental protocol for the analysis of Fulvestrant in plasma by LC-MS/MS using this compound as an internal standard, based on common methodologies reported in the literature.[2][3][5][6]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100-500 µL of plasma, add the internal standard solution (this compound).
-
Add a suitable organic extraction solvent (e.g., methyl tertiary butyl ether, ethyl acetate, or a mixture of n-hexane and isopropanol).
-
Vortex the mixture for approximately 5-10 minutes to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 4000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent SB-C18, YMC Pack ODS-AM).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 2mM ammonium acetate or 0.5% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Elution: Isocratic or gradient elution can be employed.
-
Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35-40°C).
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
Visualizing the Mechanism of Action and Analytical Workflow
To better understand the context of Fulvestrant analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).
Caption: Experimental workflow for the analysis of Fulvestrant in plasma using LC-MS/MS.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. First inter-laboratory comparison exercise for the determination of anticancer drugs in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nelac-institute.org [nelac-institute.org]
- 6. Annual Report on the External Quality Assessment Scheme for Therapeutic Drug Monitoring and Testing for Drugs of Abuse in Korea (2014) [jlmqa.org]
Assessing the Impact of Deuterium Labeling on Chromatographic Retention Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium, is a common strategy in drug discovery and development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this isotopic substitution can introduce subtle changes in physicochemical properties, leading to shifts in chromatographic retention times. This guide provides a comprehensive comparison of the chromatographic behavior of deuterated and non-deuterated compounds, supported by experimental data and detailed protocols, to aid researchers in anticipating and mitigating potential analytical challenges.
The Chromatographic Deuterium Isotope Effect
The phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated (protiated) counterparts is known as the chromatographic deuterium effect (CDE) or the chromatographic H/D isotope effect (hdIEC).[1][2] In reversed-phase chromatography, the most commonly observed effect is the earlier elution of the deuterated analog.[1][2][3][4] This is generally attributed to the slightly larger size of the deuterium atom compared to protium, which can weaken the van der Waals interactions with the stationary phase.[5] The lower vibrational frequency of the C-D bond compared to the C-H bond also contributes to this effect.
Conversely, in normal-phase chromatography, the opposite effect, where the deuterated compound is more retained, has been observed.[6] The magnitude of this retention time shift is influenced by several factors, including the number and location of deuterium atoms within the molecule, the nature of the stationary and mobile phases, and the specific chemical properties of the analyte.[1][2][6][7][8][9]
Quantitative Comparison of Retention Times
The following tables summarize experimental data from various studies, highlighting the differences in retention times between deuterated and non-deuterated compounds under different chromatographic conditions.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Analyte | Labeled Analog | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Chromatographic System | Reference |
| Dimethyl Labeled E. coli Tryptic Peptides | Heavy Labeled (d-labeled) | ~ (Varies per peptide) | Elutes ~3 seconds earlier | ~ -3 s | UPLC | [3] |
| Metformin | d6-metformin | 3.60 min | 3.57 min | -0.03 min | Not Specified | [5] |
| 1,4-Dichlorobenzene | 1,4-Dichlorobenzene-d4 | 12.085 min | 12.049 min | -0.036 min | GC-MS | [4] |
| 1,2-Dichloroethane | 1,2-Dichloroethane-d4 | 4.534 min | 4.448 min | -0.086 min | GC-MS | [4] |
Table 2: Normal-Phase Liquid Chromatography (NPLC)
| Analyte | Labeled Analog | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Chromatographic System | Reference |
| Olanzapine (OLZ) | OLZ-D3 | 1.60 min | 1.66 min | +0.06 min | LC-MS/MS | [6] |
| des-methyl olanzapine (DES) | DES-D8 | 2.62 min | 2.74 min | +0.12 min | LC-MS/MS | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and understanding the observed chromatographic effects. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: Analysis of Dimethyl Labeled Peptides by UPLC-ESI-MS/MS[4]
-
Sample: Tryptic digest of E. coli proteins labeled with light, intermediate, and heavy dimethyl labels.
-
Chromatography System: nUHPLC-ESI-MS/MS.
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Gradient: Not specified in the provided abstract.
-
Observation: Deuterated peptides tended to elute earlier than their non-deuterated counterparts, with a median retention shift of approximately 3 seconds for light versus heavy labeled peptides.[3]
Protocol 2: Analysis of Metformin by LC-MS[1]
-
Sample: Unlabeled metformin (d0-metformin) and deuterated metformin (d6-metformin).
-
Chromatography System: LC-MS.
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Detection: Selected-ion monitoring (SIM) of m/z 383 for d0-metformin and m/z 389 for d6-metformin.
-
Observation: A retention time difference of 0.03 minutes was observed between the deuterated and non-deuterated forms.[5]
Protocol 3: Analysis of Olanzapine and its Metabolite by Normal-Phase LC-MS/MS[6]
-
Sample: Olanzapine (OLZ), deuterated olanzapine (OLZ-D3), des-methyl olanzapine (DES), and deuterated des-methyl olanzapine (DES-D8).
-
Chromatography System: Normal-phase LC-MS/MS.
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Observation: In this normal-phase separation, the deuterated compounds eluted later than their non-deuterated counterparts, with retention time shifts of +0.06 minutes for olanzapine and +0.12 minutes for its des-methyl metabolite.[6]
Mitigating the Chromatographic Deuterium Effect
For applications where co-elution of the analyte and its isotopically labeled internal standard is critical, such as in quantitative bioanalysis, the chromatographic deuterium effect can be problematic.[10] Strategies to mitigate this effect include:
-
Use of Alternative Isotopes: Employing labeling with 13C or 15N instead of deuterium can effectively eliminate the chromatographic isotope effect, as these heavier isotopes do not significantly alter the molecular size or bond vibrations in the same way.[10]
-
Chromatographic Optimization:
-
Stationary Phase Selection: The use of certain stationary phases, such as pentafluorophenyl (PFP) columns, has been shown to reduce the CDE.[1][2]
-
Mobile Phase Modification: Adjusting the mobile phase composition and pH can also influence the retention behavior and potentially minimize the separation between isotopologues.[7][11]
-
Workflow for Assessing the Impact of Deuterium Labeling
The following diagram illustrates a typical workflow for evaluating the effect of deuterium labeling on chromatographic retention time.
Caption: Workflow for assessing the deuterium isotope effect on retention time.
Conclusion
The impact of deuterium labeling on chromatographic retention time is a well-documented phenomenon that researchers should consider during method development and validation. While deuterated compounds typically elute earlier in reversed-phase chromatography, the magnitude and even the direction of the shift can vary depending on the analytical conditions and the molecule itself. By understanding the underlying principles and employing appropriate analytical strategies, such as the use of alternative isotopes or careful optimization of chromatographic parameters, the challenges associated with the chromatographic deuterium effect can be effectively managed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Gold Standard: Justifying Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
In the rigorous landscape of regulated bioanalysis, ensuring the accuracy and reliability of quantitative data is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance. While various approaches exist, the use of a stable isotope-labeled internal standard (SIL-IS) has emerged as the gold standard, advocated by regulatory bodies and scientific consensus. This guide provides a comprehensive comparison of SIL-IS with alternative strategies, supported by experimental data, to justify its preferential use in drug development.
The Critical Role of the Internal Standard
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the IS is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), prior to sample processing.[1] Its primary function is to normalize for variability that can occur at various stages of the analytical workflow, from sample extraction to instrumental analysis. An ideal IS should mimic the analyte's behavior as closely as possible to compensate for:
-
Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components of the biological matrix.
-
Instrumental Variation: Fluctuations in injection volume and detector response.
Stable Isotope-Labeled Internal Standards: The Superior Choice
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This structural near-identity imparts physicochemical properties that are virtually identical to the analyte, making it the most effective tool for correcting analytical variability.[3][4]
Key Advantages of SIL-Internal Standards:
-
Co-elution with the Analyte: SIL-ISs typically co-elute with the analyte, meaning they experience the same matrix effects at the same time, leading to more accurate correction.[5]
-
Similar Extraction Recovery: Due to their identical chemical properties, SIL-ISs exhibit the same extraction efficiency as the analyte from the biological matrix.[3]
-
Improved Accuracy and Precision: The ability to effectively compensate for various sources of error results in significantly improved accuracy and precision of the measured analyte concentration.[3][4]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-IS whenever possible for bioanalytical method validation.
Comparison with Analog Internal Standards
The most common alternative to a SIL-IS is a structural analog, a compound with a chemical structure similar but not identical to the analyte. While analog ISs can be a viable option when a SIL-IS is not available, they often fall short in their ability to perfectly mimic the analyte's behavior.
Limitations of Analog Internal Standards:
-
Different Chromatographic Retention: Structural differences can lead to different retention times, causing the analog IS and the analyte to experience different matrix effects.
-
Variable Extraction Recovery: The analog IS may not have the same extraction recovery as the analyte across different lots of biological matrix.
-
Potential for Inaccurate Correction: These differences can lead to inadequate compensation for variability, potentially compromising the accuracy and precision of the results.[4]
Experimental Data: SIL-IS vs. Analog IS
The superior performance of SIL-IS is not merely theoretical. Numerous studies have demonstrated their advantages through direct experimental comparison.
Case Study 1: Quantification of Kahalalide F
A study comparing the performance of a SIL-IS and a structural analog for the quantification of the anticancer drug Kahalalide F in human plasma demonstrated a significant improvement in both precision and accuracy with the SIL-IS.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Analog IS | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |
| SIL-IS | 100.3 | 7.6 | 0.5 (no significant deviation from 100%) |
| Data adapted from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Rapid communications in mass spectrometry, 19(3), 401–407.[3] |
The variance in the assay using the SIL-IS was also found to be significantly lower (p=0.02) than with the analog IS, indicating a notable improvement in precision.[3]
Case Study 2: Quantification of Angiotensin IV
In the analysis of the neuropeptide Angiotensin IV in rat brain dialysates, the use of a SIL-IS was found to be indispensable for achieving acceptable accuracy and precision.
| Parameter | No Internal Standard | Analog IS | SIL-IS |
| Linearity (R²) | < 0.99 | > 0.99 | > 0.99 |
| Repeatability of Injection (RSD%) | 15 | 12 | 5 |
| Precision (RSD%) | 25 | 20 | 8 |
| Accuracy (Bias %) | 30 | 20 | < 10 |
| Data conceptually adapted from van de Merbel, N. C., et al. (2007). Rapid Communications in Mass Spectrometry, 21(7), 1187-1195.[4] |
The study concluded that the structural analog was not suitable as an IS for this application due to its inability to adequately correct for matrix effects and degradation.[4]
Experimental Protocols
The following outlines a general experimental protocol for the validation of a bioanalytical method using a SIL-IS, in accordance with regulatory guidelines.
Stock and Working Solutions Preparation
-
Prepare separate stock solutions of the analyte and the SIL-IS in an appropriate organic solvent.
-
Prepare a series of working solutions for the calibration standards and quality controls by diluting the analyte stock solution.
-
Prepare a working solution of the SIL-IS at a constant concentration.
Preparation of Calibration Standards and Quality Controls
-
Spike blank biological matrix with the analyte working solutions to create a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Prepare at least three levels of QCs (low, medium, and high) in the same biological matrix.
Sample Preparation
-
To an aliquot of each sample (calibrator, QC, or unknown), add a fixed volume of the SIL-IS working solution.
-
Perform sample extraction using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve adequate separation of the analyte and SIL-IS from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the SIL-IS.
Method Validation Experiments
-
Selectivity: Analyze at least six different blank matrix samples to ensure no interference at the retention times of the analyte and SIL-IS.
-
Accuracy and Precision: Analyze the QCs in replicate (at least five) over several days to determine the intra- and inter-day accuracy and precision. The mean concentration should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte/SIL-IS peak area ratio in post-extraction spiked samples to that of neat solutions.
-
Recovery: Determine the extraction efficiency of the analyte and SIL-IS by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Visualizing the Workflow and Justification
The following diagrams illustrate the bioanalytical workflow and the rationale for using a SIL-IS.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: How a SIL-IS effectively compensates for analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable regulated bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for variability compared to analog internal standards. As demonstrated by experimental data and advocated by regulatory agencies, the implementation of a SIL-IS is a critical investment in ensuring the integrity and accuracy of bioanalytical data, ultimately contributing to the successful development of safe and effective pharmaceuticals. While the initial cost and availability of SIL-ISs can be a consideration, the long-term benefits of data quality and regulatory compliance far outweigh these challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Lower Limit of Quantification (LLOQ) for Fulvestrant using Fulvestrant-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for determining the Lower Limit of Quantification (LLOQ) of Fulvestrant in biological matrices, with a specific focus on the use of its deuterated internal standard, Fulvestrant-d3. The data presented is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where accurate measurement of low concentrations of Fulvestrant is essential.
Comparative Analysis of LLOQ Determination Methods
The quantification of Fulvestrant, a selective estrogen receptor degrader, at low concentrations is predominantly achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is critical for ensuring accuracy and precision by correcting for matrix effects and variability in sample processing.[1]
This section compares the performance of different validated LC-MS/MS methods from published studies and regulatory filings. The key performance characteristic, the LLOQ, is presented along with other critical validation parameters.
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Plasma) | Method 3 (Rat Plasma) | Method 4 (Rat Plasma) |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] | 0.053 ng/mL[2] | 0.05 ng/mL[3][4] | 0.322 ng/mL[4] |
| Upper Limit of Quantification (ULOQ) | 25.0 ng/mL[1] | 40 ng/mL[2] | 100.0 ng/mL[3] | 35.823 ng/mL[4] |
| Internal Standard | This compound[1] | Fulvestrant-d5[2] | This compound[3] | This compound[4] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1] | Liquid-Liquid Extraction (LLE)[2] | Supported-Liquid Extraction (SLE)[3] | Liquid-Liquid Extraction (LLE)[4] |
| Linearity (r²) | >0.99[1] | Not Specified | 0.99[3] | Not Specified |
| Intra-day Precision (%RSD at LLOQ) | 5.66%[1] | 1.8% - 5.5% | Within 15% | Within acceptance criteria |
| Inter-day Precision (%RSD at LLOQ) | Not Specified | 1.8% - 5.5% | Within 15% | Within acceptance criteria |
| Intra-day Accuracy (at LLOQ) | 84.5%[1] | 90.6% - 100.8% | Within ±15% of nominal | Within acceptance criteria |
| Inter-day Accuracy (at LLOQ) | Not Specified | 90.6% - 100.8% | Within ±15% of nominal | Within acceptance criteria |
| Recovery of Fulvestrant | 79.29% (overall)[1] | 97.4% - 100.2% | Not Specified | 85.94%[4] |
| Recovery of Internal Standard | Not Specified | 100.0% | Not Specified | 96.67%[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are generalized protocols for the key experiments involved in LLOQ determination for Fulvestrant using this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method is widely used for the extraction of Fulvestrant from plasma samples.[1][2]
Materials:
-
Human or rat plasma samples
-
Fulvestrant and this compound stock solutions
-
Methyl Tertiary Butyl Ether (MTBE) or other suitable organic solvent[1]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Spike plasma samples with known concentrations of Fulvestrant to prepare calibration standards and quality control (QC) samples.
-
Add a fixed amount of this compound internal standard solution to all samples, except for the blank matrix.
-
Add the extraction solvent (e.g., MTBE) to the plasma samples.
-
Vortex mix the samples to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the reconstitution solution.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Fulvestrant and this compound.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase column, such as a C18, is commonly used.[3]
-
Mobile Phase: A mixture of an aqueous component (e.g., water with a small percentage of acid like formic or acetic acid) and an organic component (e.g., acetonitrile or methanol).[1]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.[1]
-
Injection Volume: A small volume, typically 5-20 µL, is injected.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used, often in negative ion mode for Fulvestrant.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
LLOQ Determination and Validation
The LLOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Procedure:
-
Prepare a series of calibration standards by spiking blank plasma with decreasing concentrations of Fulvestrant.
-
Analyze multiple replicates (typically 5-6) of the lowest concentration standard.
-
The LLOQ is confirmed if the following criteria are met (based on FDA and EMA guidelines):
-
The analyte response at the LLOQ is at least 5 times the response of the blank sample.
-
The precision (%RSD or %CV) is ≤ 20%.
-
The accuracy is within 80-120% of the nominal concentration.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in LLOQ determination for Fulvestrant.
Caption: Workflow for LLOQ Determination of Fulvestrant.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Ensuring Robustness in Fulvestrant Assays: The Role of Fulvestrant-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. When quantifying Fulvestrant, a potent estrogen receptor antagonist, the choice of an appropriate internal standard (IS) is critical to ensure the robustness and validity of the assay. This guide provides a comprehensive comparison of Fulvestrant-d3 as a stable isotope-labeled internal standard against other potential alternatives, supported by experimental data.
Data Presentation: A Comparative Analysis of Assay Performance
The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. Key performance metrics such as linearity, precision, accuracy, and recovery are crucial indicators of a robust assay. Below is a summary of quantitative data from various studies that have validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Fulvestrant quantification.
Table 1: Performance Characteristics of Fulvestrant Assays Using this compound as an Internal Standard
| Parameter | Study 1[1][2][3] | Study 2[4][5] | Study 3[6] |
| Linearity (ng/mL) | 0.100 - 25.0 | 0.05 - 100.0 | 0.322 - 35.823 |
| Correlation Coefficient (r²) | >0.99 | 0.99 | Not Reported |
| Intra-day Precision (%RSD) | ≤ 3.1% | Not Reported | Within Acceptance Criteria |
| Inter-day Precision (%RSD) | ≤ 2.97% | Not Reported | Within Acceptance Criteria |
| Intra-day Accuracy (%) | Within ±15% of nominal | Within Acceptance Criteria | Within Acceptance Criteria |
| Inter-day Accuracy (%) | Within ±15% of nominal | Within Acceptance Criteria | Within Acceptance Criteria |
| Overall Recovery (%) | 79.29 | Not Reported | 85.94 |
| Internal Standard Recovery (%) | Not Reported | Not Reported | 96.67 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.100 | 0.05 | 0.322 |
Table 2: Performance Characteristics of a Fulvestrant Assay Using Norethistrone as an Internal Standard
| Parameter | Study 4[5][7] |
| Linearity (ng/mL) | 0.092 - 16.937 |
| Correlation Coefficient (r²) | Not Reported |
| Intra-day Precision (%) | Within 10% |
| Inter-day Precision (%) | Within 10% |
| Intra-day Accuracy (%) | Within 10% |
| Inter-day Accuracy (%) | Within 10% |
| Recovery (Fulvestrant) (%) | 85 |
| Recovery (Norethistrone) (%) | 90 |
| Lower Limit of Detection (LOD) (ng/mL) | 0.023 |
Analysis: The data consistently demonstrates that this compound is a reliable internal standard for the quantification of Fulvestrant across a wide range of concentrations. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus effectively compensating for matrix effects and other sources of variability.[8] While Norethistrone has been used as a structural analog internal standard, stable isotope-labeled standards like this compound or the available Fulvestrant-d5 are generally preferred for their ability to provide higher precision and accuracy.[9][10][11][12][13]
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide a detailed overview of the experimental protocols typically employed in the LC-MS/MS analysis of Fulvestrant using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer a precise volume of plasma sample (e.g., 500 µL) into a clean polypropylene tube.
-
Internal Standard Spiking: Add a small volume of this compound working solution to each sample, except for the blank matrix.
-
Extraction: Add an appropriate organic solvent, such as methyl tertiary butyl ether (MTBE), to the plasma sample.[1]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A reverse-phase column, such as a Chromolith RP-18e or Agilent SB-C18, is commonly used for separation.[1][4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[1]
-
Flow Rate: The flow rate is optimized for the specific column and separation, often around 1.0 mL/min with a split to the mass spectrometer.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed.
-
MRM Transitions: The specific precursor-to-product ion transitions for Fulvestrant and this compound are monitored for quantification. For example:
Visualizing the Science: Diagrams and Workflows
Fulvestrant's Mechanism of Action: A Signaling Pathway
Fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking downstream signaling pathways that promote tumor cell proliferation.
Caption: Fulvestrant signaling pathway.
Experimental Workflow: From Sample to Result
The following diagram illustrates the typical workflow for a Fulvestrant bioanalytical assay using LC-MS/MS.
Caption: Bioanalytical workflow for Fulvestrant.
Logical Relationship: Internal Standard Selection
The choice of an internal standard is a critical decision in developing a robust bioanalytical method. This diagram outlines the logical considerations for selecting an appropriate internal standard.
Caption: Internal standard selection logic.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. clearsynth.com [clearsynth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fulvestrant-D5 - Acanthus Research [acanthusresearch.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fulvestrant-d3 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Fulvestrant-d3, a deuterated form of the estrogen receptor antagonist Fulvestrant. Adherence to these guidelines is critical for minimizing risks and ensuring compliance with regulatory standards.
I. Understanding the Hazard Profile of this compound
This compound, while not classified as a controlled substance, presents potential health and environmental hazards that necessitate careful handling and disposal.[1][2] The non-deuterated form, Fulvestrant, is recognized as a reproductive toxin and is harmful to aquatic life with long-lasting effects.[3][4] While the safety data sheet (SDS) for this compound may not explicitly label it as a hazardous substance under all regulations, it is prudent to handle it with the same precautions as its non-deuterated counterpart due to the lack of extensive toxicological data on the deuterated form.[1] An environmental hazard cannot be ruled out in the case of improper handling or disposal.[1]
Key Hazard Information:
| Hazard Type | Description | Source |
| Human Health | May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation.[2] The unlabeled compound is a known reproductive toxin.[3][4] | [2][3][4] |
| Environmental | May cause long-lasting harmful effects to aquatic life.[3][4] Unprofessional handling or disposal can pose an environmental hazard.[1] | [1][3][4] |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with federal, state, and local regulations.[1] The following protocol outlines a safe and compliant disposal workflow.
Step 1: Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.[5] If there is a risk of generating dust, a respirator may be necessary.[5]
Step 2: Segregation and Waste Classification
Proper segregation of chemical waste is crucial.
-
Do not mix this compound waste with other solvents or chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Based on the hazards of the parent compound, it is recommended to treat this compound waste as hazardous pharmaceutical waste .[7]
Step 3: Preparing for Disposal
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust formation.[1]
-
Place the solid waste into a clearly labeled, sealed container.
-
-
Liquid Waste (Solutions):
-
Absorb liquid solutions containing this compound with an inert material (e.g., vermiculite, dry sand).
-
Place the absorbed material into a designated, sealed container.
-
-
Contaminated Labware:
-
Dispose of any contaminated items, such as pipette tips, vials, and gloves, as hazardous waste.
-
Place these items in a dedicated, labeled waste container.
-
Step 4: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
Step 5: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain. [8] This is prohibited for hazardous pharmaceutical waste.[8]
-
The standard disposal method for hazardous pharmaceutical waste is incineration at a licensed facility.[7][8]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. esschemco.com [esschemco.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 6. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
